Boc-Pyr-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQPFJGZTYCMH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886035 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53100-44-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53100-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053100440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.039 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N-Boc-L-pyroglutamic Acid (Boc-Pyr-OH) from L-Glutamic Acid
Abstract
N-Boc-L-pyroglutamic acid (this compound) is a crucial N-protected amino acid derivative widely employed in peptide synthesis and the development of peptidomimetics and pharmaceuticals.[1][2] Its rigid, cyclic structure makes it a valuable building block for creating conformationally constrained peptides, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide chain elongation.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available starting material, L-glutamic acid. Detailed experimental protocols, a comparative summary of reaction conditions, and workflow visualizations are presented to assist researchers in the practical application of these methodologies.
Overview of Synthetic Pathways
The synthesis of this compound from L-glutamic acid is predominantly achieved via two distinct, multi-step pathways. The most common approach involves the initial thermal cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by the N-protection of the resulting lactam. An alternative strategy involves protecting the amino group of L-glutamic acid first, followed by a chemically-induced cyclization to form the final product.
Caption: Primary synthetic routes from L-Glutamic Acid to this compound.
Route A: Cyclization Followed by N-Boc Protection
This is the most direct and frequently utilized method, leveraging the thermal instability of L-glutamic acid, which readily undergoes intramolecular cyclization.
Step A1: Thermal Cyclization of L-Glutamic Acid
The conversion of L-glutamic acid to L-pyroglutamic acid is an intramolecular condensation (dehydration) reaction.[3] Heating solid L-glutamic acid above its melting point results in the loss of a water molecule as the α-amino group attacks the γ-carboxylic acid, forming the stable five-membered lactam ring.[4][5] This reaction can be performed without a solvent and generally proceeds in high yield.
Experimental Protocol: Synthesis of L-Pyroglutamic Acid
-
1. Reaction Setup: Place L-glutamic acid (e.g., 100 g) into a round-bottom flask equipped with a mechanical stirrer and a distillation condenser to allow for the removal of water.
-
2. Heating: Immerse the flask in an oil bath and heat to 130-180°C.[6] The solid will melt, and the reaction will commence, evidenced by the distillation of water.
-
3. Reaction Time: Maintain the temperature and continue stirring for approximately 40-70 minutes, or until water evolution ceases.[6]
-
4. Work-up and Purification: Allow the molten product to cool slightly before carefully dissolving the crude L-pyroglutamic acid in hot water. The solution is then cooled to induce crystallization. The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum to yield pure L-pyroglutamic acid.
Step A2: N-Boc Protection of L-Pyroglutamic Acid
The protection of the secondary amine within the lactam ring of L-pyroglutamic acid is typically achieved using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7] DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate the acylation of the lactam nitrogen.[8]
Experimental Protocol: Synthesis of N-Boc-L-pyroglutamic Acid (this compound)
-
1. Reaction Setup: Dissolve L-pyroglutamic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.[7][9]
-
2. Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, ~0.05 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq).[10] The reaction is mildly exothermic and may produce carbon dioxide gas.[8]
-
3. Reaction Conditions: Stir the mixture at room temperature for several hours (typically 4-12 h).
-
4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[9]
-
5. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl or citric acid solution), water, and brine.
-
6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound as a white solid.
Route B: N-Boc Protection Followed by Cyclization
This alternative route involves protecting L-glutamic acid first and then inducing cyclization. This method offers control over the N-terminus from the outset but requires an additional activation step for the γ-carboxylic acid.
The synthesis of N-protected pyroglutamic acid derivatives is often based on the cyclization of the corresponding N-protected glutamic acid.[11] For this compound, this is achieved by first converting N-Boc-L-glutamic acid into its anhydride. This activated intermediate readily undergoes intramolecular cyclization, sometimes catalyzed by a base like dicyclohexylamine (DCHA), to yield the final product.[11]
Experimental Protocol: Synthesis of this compound via Anhydride
-
1. Step B1 (N-Boc Protection): L-glutamic acid is first protected using standard procedures with Boc₂O and a suitable base (e.g., NaHCO₃ or triethylamine) in a solvent system like dioxane/water to yield N-Boc-L-glutamic acid.
-
2. Step B2 (Anhydride Formation & Cyclization):
-
a. Dissolve N-Boc-L-glutamic acid in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane.
-
b. Add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or acetic anhydride, at 0°C to form the N-Boc-L-glutamic acid anhydride.
-
c. The anhydride can spontaneously cyclize upon gentle heating, or a catalyst such as DCHA can be added to facilitate the ring-closure at room temperature.[11]
-
d. The work-up typically involves filtration to remove urea byproducts (if DCC is used), followed by an aqueous wash and purification by crystallization or chromatography as described in Route A.
-
Experimental Workflow and Data Summary
The following diagram illustrates the typical laboratory workflow for the synthesis of this compound via Route A, the more common pathway.
Caption: Experimental workflow for the synthesis of this compound via Route A.
Data Tables
The following tables summarize quantitative data and key parameters for the synthesis of this compound and its intermediates.
Table 1: Comparison of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
|---|---|---|---|---|---|
| A1 | Thermal Cyclization | L-Glutamic Acid | None (neat) | 130-180°C | 40-70 min[6] |
| A2 | N-Boc Protection | L-Pyroglutamic Acid, Boc₂O, DMAP (cat.) | Acetonitrile or DCM | Room Temp. | 4-12 h[7][9][10] |
| B2 | Anhydride Cyclization | N-Boc-L-Glutamic Acid, Dehydrating Agent (e.g., DCC), DCHA (cat.) | THF or DCM | 0°C to RT | 6-18 h[11] |
Table 2: Physicochemical and Yield Data
| Compound | CAS Number | Molecular Formula | Molecular Weight | Reported Yield | Melting Point (°C) |
|---|---|---|---|---|---|
| L-Pyroglutamic Acid | 98-79-3 | C₅H₇NO₃ | 129.11 | >90% (Thermal) | 162-164 |
| This compound | 53100-44-0 | C₁₀H₁₅NO₅ | 229.23 | High | 117-119 |
| Boc-Pyr-OMe* | 108963-96-8 | C₁₁H₁₇NO₅ | 243.26 | 86.7% (Overall) | 63-67[10] |
*Data for the methyl ester derivative is provided for reference, as detailed yield information for the free acid can be process-dependent.
Conclusion
The synthesis of this compound from L-glutamic acid is a well-established process critical for modern peptide chemistry. The most robust and straightforward method involves a two-step sequence of thermal cyclization followed by N-Boc protection (Route A). This pathway avoids complex reagents and offers high yields of the intermediate and final product. The alternative route of protection followed by cyclization (Route B) provides another viable option, particularly if the N-Boc-L-glutamic acid intermediate is already available. The choice of synthetic route may depend on factors such as scale, available equipment, and specific laboratory practices. This guide provides the necessary technical details for researchers to successfully synthesize and implement this compound in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to N-Boc-L-pyroglutamic Acid for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and applications of N-Boc-L-pyroglutamic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development.
N-Boc-L-pyroglutamic acid, a derivative of L-pyroglutamic acid featuring a tert-butoxycarbonyl (Boc) protecting group, is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including peptides and pharmacologically active compounds. Its unique rigid, cyclic structure and defined stereochemistry make it an invaluable tool for introducing the pyroglutamyl moiety in a controlled manner, which is essential in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology. This guide provides a comprehensive examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications.
Core Chemical and Physical Properties
N-Boc-L-pyroglutamic acid is a white to off-white crystalline powder. The presence of the Boc protecting group enhances its solubility in organic solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | References |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |
| Synonyms | N-(tert-Butoxycarbonyl)-L-pyroglutamic acid, Boc-L-pyroglutamic acid, Boc-Pyr-OH | |
| CAS Number | 53100-44-0 | |
| Molecular Formula | C₁₀H₁₅NO₅ | |
| Molecular Weight | 229.23 g/mol | |
| Melting Point | 117-119 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in CHCl₃) | [1] |
Solubility Profile
While comprehensive quantitative solubility data is not extensively published, qualitative assessments indicate the solubility of N-Boc-L-pyroglutamic acid and related compounds in various organic solvents.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3][4] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Methanol | Soluble in the form of its methyl ester | [5] |
| Water | Sparingly soluble |
Experimental Protocols
Synthesis of N-Boc-L-pyroglutamic Acid
The synthesis of N-Boc-L-pyroglutamic acid is typically achieved through the N-protection of L-pyroglutamic acid. A general and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
L-pyroglutamic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve L-pyroglutamic acid in acetonitrile.
-
Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted L-pyroglutamic acid and DMAP.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of N-Boc-L-pyroglutamic acid can be assessed using reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC Conditions for Analysis of Pyroglutamic Acid (Adaptable for N-Boc derivative):
-
Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm)[7]
-
Mobile Phase: A gradient of acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 15 °C[7]
-
Detection: UV at 205 nm[7]
-
Injection Volume: 20 µL[7]
This method allows for the effective separation and quantification of pyroglutamic acid and can be optimized for its N-Boc derivative.[7]
Applications in Synthesis
N-Boc-L-pyroglutamic acid is a cornerstone in the synthesis of peptides and other bioactive molecules. Its protected nature allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group on the nitrogen atom of the pyroglutamic acid ring prevents unwanted side reactions during the peptide coupling steps. This group is stable under the conditions used for forming peptide bonds but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the elongation of the peptide chain.
This workflow illustrates the sequential addition of amino acids to a solid support, with N-Boc-L-pyroglutamic acid being incorporated at the desired position in the peptide chain. The use of the pre-formed pyroglutamic acid derivative ensures the integrity of the cyclic structure in the final peptide.
Logical Relationships in Synthesis
The synthesis of N-Boc-L-pyroglutamic acid and its subsequent use in creating more complex molecules can be visualized as a logical progression from a simple, naturally occurring amino acid to a versatile synthetic building block.
Conclusion
N-Boc-L-pyroglutamic acid stands as a testament to the power of chemical modification in transforming a simple biomolecule into a highly valuable and versatile tool for chemical synthesis. Its well-defined properties and the robustness of the protocols for its preparation and use underscore its importance in the ongoing quest for novel and effective pharmaceuticals. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this key chiral building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Solubility of Boc-Pyr-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-proline (Boc-L-proline), a crucial intermediate in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.
Core Quantitative Solubility Data
The solubility of Boc-L-proline has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for laboratory work.
Table 1: Solubility of Boc-L-proline in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~20[1] |
| Dimethyl sulfoxide (DMSO) | ~15[1] |
| Ethanol | ~15[1] |
Table 2: Mole Fraction Solubility of Boc-L-proline in Various Solvents at Different Temperatures
A detailed study measured the solubility of Boc-L-proline in 14 different pure solvents using a static gravimetric method over a temperature range of 283.15 K to 323.15 K.[2] The solubility was found to be positively correlated with temperature in all tested solvents.[2][3] The highest solubility was observed in methanol, while the lowest was in water.[3]
| Solvent | Temperature (K) | Mole Fraction (10³) |
| Methanol | 283.15 | 165.43 |
| 293.15 | 211.18 | |
| 303.15 | 249.33 | |
| 313.15 | 278.91 | |
| 323.15 | 297.31 | |
| Ethanol | 283.15 | 78.52 |
| 293.15 | 98.67 | |
| 303.15 | 121.55 | |
| 313.15 | 145.12 | |
| 323.15 | 168.39 | |
| n-Propanol | 283.15 | 55.19 |
| 293.15 | 69.83 | |
| 303.15 | 86.41 | |
| 313.15 | 104.17 | |
| 323.15 | 122.58 | |
| Isopropanol | 283.15 | 41.27 |
| 293.15 | 53.11 | |
| 303.15 | 66.89 | |
| 313.15 | 81.73 | |
| 323.15 | 97.15 | |
| n-Butanol | 283.15 | 43.88 |
| 293.15 | 55.49 | |
| 303.15 | 68.51 | |
| 313.15 | 82.43 | |
| 323.15 | 96.87 | |
| Isobutanol | 283.15 | 34.16 |
| 293.15 | 43.82 | |
| 303.15 | 54.71 | |
| 313.15 | 66.39 | |
| 323.15 | 78.53 | |
| sec-Butanol | 283.15 | 30.15 |
| 293.15 | 39.28 | |
| 303.15 | 49.87 | |
| 313.15 | 61.33 | |
| 323.15 | 73.29 | |
| Acetone | 283.15 | 111.26 |
| 293.15 | 135.81 | |
| 303.15 | 162.17 | |
| 313.15 | 189.43 | |
| 323.15 | 216.59 | |
| Acetonitrile | 283.15 | 29.37 |
| 293.15 | 36.51 | |
| 303.15 | 44.58 | |
| 313.15 | 53.29 | |
| 323.15 | 62.37 | |
| Butanone | 283.15 | 78.31 |
| 293.15 | 96.42 | |
| 303.15 | 116.28 | |
| 313.15 | 137.15 | |
| 323.15 | 158.49 | |
| Ethyl Acetate | 283.15 | 39.84 |
| 293.15 | 49.57 | |
| 303.15 | 60.52 | |
| 313.15 | 72.31 | |
| 323.15 | 84.63 | |
| Methyl Acetate | 283.15 | 58.11 |
| 293.15 | 71.28 | |
| 303.15 | 85.63 | |
| 313.15 | 100.77 | |
| 323.15 | 116.32 | |
| Dichloromethane | 283.15 | 14.21 |
| 293.15 | 18.53 | |
| 303.15 | 23.68 | |
| 313.15 | 29.47 | |
| 323.15 | 35.72 | |
| Water | 283.15 | 0.066 |
| 293.15 | 0.231 | |
| 303.15 | 0.548 | |
| 313.15 | 1.012 | |
| 323.15 | 1.439 |
Data extracted from the Journal of Chemical & Engineering Data, which should be consulted for full experimental details.
It is important to note that "Boc-Pyr-OH" can also refer to N-Boc-L-pyroglutamic acid. Qualitative data indicates that N-Boc-L-pyroglutamic acid is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]
Experimental Protocols
The following is a generalized protocol for determining the solubility of Boc-L-proline based on the widely used saturation shake-flask method.[6]
Objective: To determine the equilibrium solubility of Boc-L-proline in a given organic solvent at a specific temperature.
Materials:
-
Boc-L-proline (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid Boc-L-proline to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Quantification: Dilute the filtered solution to a known volume with the same solvent. Analyze the concentration of Boc-L-proline in the diluted sample using a pre-validated analytical method, such as HPLC with a standard calibration curve.
-
Calculation: From the determined concentration and the dilution factor, calculate the solubility of Boc-L-proline in the solvent at the specified temperature. Express the solubility in desired units (e.g., mg/mL, mol/L).
Visualizations
The following diagrams illustrate key workflows related to the application and study of this compound.
Caption: A generalized workflow for the application of this compound in solid-phase peptide synthesis.
References
Spectroscopic Profile of Boc-L-Pyroglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)-L-pyroglutamic acid (Boc-L-pyroglutamic acid), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents a combination of expected values derived from analogous compounds and general spectroscopic principles. The data herein serves as a valuable reference for the characterization and quality control of Boc-L-pyroglutamic acid in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Boc-L-pyroglutamic acid and its closely related derivatives. These values are compiled from literature on similar Boc-protected amino acids and pyroglutamic acid derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (t-butyl) | ~1.45 | Singlet (s) | 9 protons, characteristic sharp signal. |
| Pyrrolidine C4-H₂ | 1.90 - 2.30 | Multiplet (m) | 2 protons, diastereotopic. |
| Pyrrolidine C3-H₂ | 2.30 - 2.60 | Multiplet (m) | 2 protons, diastereotopic. |
| Pyrrolidine C2-H (α-H) | 4.20 - 4.50 | Doublet of doublets (dd) | 1 proton, chiral center. |
| Carboxylic Acid (-COOH) | > 10.0 | Broad singlet (br s) | Highly variable depending on solvent and concentration. |
¹³C NMR (Carbon NMR)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Boc (CH₃)₃ | ~28.3 | |
| Pyrrolidine C4 | ~25.0 | |
| Pyrrolidine C3 | ~30.0 | |
| Pyrrolidine C2 (α-C) | ~57.0 | |
| Boc C(CH₃)₃ | ~80.5 | Quaternary carbon. |
| Boc C=O | ~155.0 | Carbamate carbonyl. |
| Pyrrolidine C5 (lactam C=O) | ~175.0 | Amide carbonyl. |
| Carboxylic Acid C=O | ~178.0 | Carboxyl carbonyl. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[1][2] |
| C-H (Alkyl) | 3000 - 2850 | Medium | Stretching vibrations of the Boc and pyroglutamate ring methylenes. |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | Carbonyl stretch, often appears as a sharp, intense band.[1] |
| C=O (Lactam) | ~1680 | Strong | Amide I band. |
| C=O (Boc) | ~1715 | Strong | Carbamate carbonyl stretch. |
| C-N | 1410 - 1310 | Medium | Stretching vibration. |
| C-O | 1320 - 1210 | Strong | Stretching vibration.[1] |
Table 3: Mass Spectrometry (MS) Data
| Ion | Expected m/z | Fragmentation Pattern |
| [M+H]⁺ | 230.0972 | Calculated for C₁₀H₁₆NO₅⁺ |
| [M+Na]⁺ | 252.0791 | Calculated for C₁₀H₁₅NNaO₅⁺ |
| [M-C₄H₈]⁺ or [M-56]⁺ | 174.0502 | Loss of isobutylene from the Boc group. |
| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 129.0426 | Loss of the entire Boc group. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of Boc-L-pyroglutamic acid.
Materials:
-
Boc-L-pyroglutamic acid (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-L-pyroglutamic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to the solvent frequency to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters:
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 1-2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0 to 200 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in Boc-L-pyroglutamic acid.
Materials:
-
Boc-L-pyroglutamic acid (1-2 mg)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid Boc-L-pyroglutamic acid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Boc-L-pyroglutamic acid.
Materials:
-
Boc-L-pyroglutamic acid
-
High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
Solvent for sample preparation (e.g., methanol, acetonitrile, water)
-
Formic acid (optional, to promote ionization)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of Boc-L-pyroglutamic acid (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation in positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as Boc-L-pyroglutamic acid.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide to Boc-L-Pyroglutamic Acid (Boc-Pyr-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH), a critical chiral building block in modern synthetic and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and outlines its significance in the development of bioactive peptides.
Core Compound Data: Boc-L-Pyroglutamic Acid
Boc-L-pyroglutamic acid is a derivative of L-pyroglutamic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1]
| Property | Value | Reference |
| CAS Number | 53100-44-0 | [1] |
| Molecular Formula | C₁₀H₁₅NO₅ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Synonyms | N-Boc-L-pyroglutamic acid, (2S)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 117-119 °C | |
| Storage | 0-8 °C |
Synthesis of Boc-L-Pyroglutamic Acid
The synthesis of this compound is typically achieved through the N-acylation of L-pyroglutamic acid. A general and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: N-Acylation of L-Pyroglutamic Acid
-
Esterification (to form a soluble intermediate): L-pyroglutamic acid is first esterified to improve its solubility in organic solvents. For instance, acid-catalyzed esterification with tert-butyl acetate can yield tert-butyl pyroglutamate.[2]
-
N-Acylation: The resulting pyroglutamate ester is then N-acylated using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as acetonitrile, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Hydrolysis: The tert-butyl ester is subsequently hydrolyzed under acidic conditions to yield the final product, Boc-L-pyroglutamic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS) for the introduction of an N-terminal pyroglutamyl (pGlu) residue. This residue is found in many biologically active peptides, such as Thyrotropin-Releasing Hormone (TRH), and confers stability against degradation by aminopeptidases.[3]
Experimental Protocol: Boc-SPPS for a pGlu-Peptide (e.g., TRH Analogue)
This protocol outlines the general steps for incorporating this compound in a manual or automated peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in dichloromethane (DCM).
-
Amino Acid Coupling: Couple the C-terminal amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the coupled amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[4]
-
Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).
-
Coupling of Subsequent Amino Acids: Continue the cycle of deprotection, neutralization, and coupling for the remaining amino acids in the peptide sequence.
-
Coupling of this compound: For the final N-terminal residue, couple this compound using a suitable coupling agent.
-
Activation: Dissolve this compound (2-4 equivalents) and an activating agent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to pre-activate the mixture.[3]
-
Coupling: Add the activated this compound solution to the neutralized peptide-resin and allow the reaction to proceed for 1-2 hours. Monitor the completion using a Kaiser test.[3]
-
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling of Pyroglutamyl Peptides
Peptides containing an N-terminal pyroglutamyl residue exhibit a range of biological activities, including hormonal regulation, neurotransmission, and anti-inflammatory effects.[5][6] The pyroglutamyl residue's cyclic structure protects the peptide from degradation by exopeptidases, enhancing its stability and bioavailability.[5]
For example, Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂) is a well-known pyroglutamyl peptide that acts as a hormone and neurotransmitter. While a detailed signaling pathway for a specific peptide synthesized using this compound is context-dependent, the general mechanism for many G-protein coupled receptor (GPCR) activating peptides, such as TRH, can be illustrated. The presence of the pyroglutamyl residue is often crucial for receptor binding and subsequent signal transduction.[7]
Conclusion
Boc-L-Pyroglutamic acid is an indispensable tool for chemists and pharmacologists. Its unique structural features and the robust synthetic methodologies developed around it facilitate the creation of stable, biologically active peptides with significant therapeutic potential. The protocols and data presented in this guide offer a foundation for the successful synthesis and application of this versatile chiral building block.
References
Chiral Purity of Boc-D-pyroglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chiral purity of N-tert-butoxycarbonyl-D-pyroglutamic acid (Boc-D-pyroglutamic acid). Ensuring the enantiomeric integrity of this chiral building block is paramount in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules, as the stereochemistry often dictates biological activity and safety. This document details the analytical methodologies for determining chiral purity, presents typical quantitative data, outlines a representative synthetic pathway, and discusses the relevance of enantiomeric purity in a biological context.
Introduction to Boc-D-pyroglutamic Acid and Chiral Purity
Boc-D-pyroglutamic acid is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry.[1] Its rigid, cyclic structure serves as a conformational constraint in peptide chains, and the Boc protecting group allows for controlled, stepwise peptide synthesis.[2]
Chirality is a critical attribute in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The human body is a chiral environment, and thus, receptors, enzymes, and other biological targets often interact stereospecifically with drug molecules. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral starting materials and active pharmaceutical ingredients.
Quantitative Analysis of Chiral Purity
The primary method for determining the chiral purity of Boc-D-pyroglutamic acid is chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the D- and L-enantiomers. Commercially available Boc-D-pyroglutamic acid typically exhibits a high degree of chiral purity.
Table 1: Typical Specifications for Commercial Boc-D-pyroglutamic Acid
| Parameter | Specification | Method |
| Purity (HPLC) | ≥98.5% | HPLC |
| Enantiomeric Excess (e.e.) | ≥98% | Chiral HPLC |
| Appearance | White to off-white crystalline powder | Visual |
Data compiled from representative commercial supplier information.[3]
Experimental Protocols for Chiral Purity Determination
The following is a representative experimental protocol for the determination of the enantiomeric purity of Boc-D-pyroglutamic acid using chiral HPLC.
Chiral HPLC Method
Objective: To separate and quantify the D- and L-enantiomers of Boc-pyroglutamic acid to determine the enantiomeric excess (e.e.) of a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column, for example, a polysaccharide-based chiral column such as Chiralcel® OD or a similar column known for separating N-protected amino acids.[4][5]
Reagents:
-
Boc-D-pyroglutamic acid sample
-
Boc-L-pyroglutamic acid reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Trifluoroacetic acid (TFA)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the Boc-pyroglutamic acid sample in 1 mL of the mobile phase. |
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the Boc-L-pyroglutamic acid reference standard to determine its retention time.
-
Inject a solution of the Boc-D-pyroglutamic acid sample.
-
Record the chromatogram and identify the peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100
Where AreaD is the peak area of the D-enantiomer and AreaL is the peak area of the L-enantiomer.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of chiral purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzhou Health Chemicals Co., Ltd.-Ethyl Boc-D-pyroglutamate [healthchems.com]
- 4. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
Boc-Pyr-OH: A Chiral Catalyst for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the asymmetric synthesis of complex molecular architectures, enabling the creation of therapeutics with enhanced efficacy and reduced side effects. Among these, N-tert-butoxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) has emerged as a versatile and highly valuable chiral synthon. Its rigid, cyclic structure, derived from the naturally occurring amino acid L-glutamic acid, provides a stereochemically defined scaffold for the synthesis of a diverse array of bioactive molecules, particularly in the fields of neuropharmacology and oncology.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties and Specifications
This compound, also known as N-Boc-L-pyroglutamic acid, is a white to off-white crystalline powder. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of the pyroglutamic acid ring enhances its stability and solubility in organic solvents, making it amenable to a wide range of reaction conditions.[1]
| Property | Value |
| Synonyms | N-Boc-L-pyroglutamic acid, (S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid |
| CAS Number | 53100-44-0 |
| Molecular Formula | C₁₀H₁₅NO₅ |
| Molecular Weight | 229.23 g/mol |
| Melting Point | 117-119 °C |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% (HPLC) |
Asymmetric Synthesis and Quantitative Data
This compound serves as a cornerstone for a multitude of asymmetric transformations, enabling the synthesis of chiral pyrrolidine derivatives with high enantiomeric purity. The inherent chirality of this compound is transferred to the product molecules, making it an excellent starting material for stereocontrolled reactions.
Stereoselective Alkylation Reactions
The enolate of ethyl N-Boc-pyroglutamate can undergo stereoselective alkylation at the C4 position. The reaction with various electrophiles proceeds with good yields, although the diastereoselectivity can vary depending on the electrophile and reaction conditions.
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Methyl iodide | 4-Methyl derivative | 75 | >95:5 |
| Benzyl bromide | 4-Benzyl derivative | 80 | >95:5 |
| Allyl bromide | 4-Allyl derivative | 70 | 90:10 |
| Propargyl bromide | 4-Propargyl derivative | 65 | 85:15 |
Data compiled from representative examples in the literature.
Synthesis of Bioactive Molecules
This compound is a key precursor in the synthesis of various biologically active compounds. The following table summarizes the yields for key steps in the synthesis of representative molecules.
| Target Molecule/Intermediate | Reaction Type | Starting Material | Yield (%) | Enantiomeric Excess (%) |
| Boc-L-Pyroglutamic acid methyl ester | Esterification & Boc Protection | L-Pyroglutamic acid | >90 (overall) | >99 |
| (R)-(-)-Rolipram Intermediate | Asymmetric Michael Addition | Modified pyroglutamic derivative | High | High |
| Pyrrolidine-based Cholinesterase Inhibitors | Multi-step synthesis | This compound derivative | ~10 (overall) | >98 |
Data compiled from various synthetic reports.
Experimental Protocols
Synthesis of N-Boc-L-pyroglutamic acid (this compound)
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
L-Pyroglutamic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-pyroglutamic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield Boc-L-pyroglutamic acid as a white solid. The product can be further purified by recrystallization.
Reduction of this compound to Boc-L-pyrrolidinol
This protocol describes the selective reduction of the carboxylic acid functionality.
Materials:
-
N-Boc-L-pyroglutamic acid (this compound)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1M solution of borane-tetrahydrofuran complex in THF (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous ammonium chloride solution and extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-L-pyrrolidinol. The product can be purified by column chromatography on silica gel.
Applications in Drug Discovery
The rigid pyrrolidine scaffold of this compound is a privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and receptor ligands.
Multi-Targeting Strategy in Alzheimer's Disease
Derivatives of pyroglutamic acid have shown promise as multi-target agents for the treatment of neurodegenerative disorders such as Alzheimer's disease. By modifying the core structure, it is possible to design inhibitors that simultaneously target key enzymes involved in the disease pathology, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH).
Caption: Multi-target inhibition strategy for Alzheimer's disease.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of an N-terminal pyroglutamyl residue.[1] This modification is found in many biologically active peptides and can confer resistance to degradation by aminopeptidases. The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, allowing for its use in orthogonal protection strategies.
Caption: General workflow for SPPS using this compound.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its utility in constructing chiral pyrrolidine scaffolds has led to the development of promising drug candidates, particularly in the challenging area of neurodegenerative diseases. The straightforward synthesis of this compound and its compatibility with a wide range of chemical transformations ensure its continued importance in both academic research and industrial drug development. The strategic application of this chiral synthon will undoubtedly continue to fuel innovation in medicinal chemistry and contribute to the discovery of novel therapeutics.
References
Commercial Sources and Technical Guide for N-Boc-L-pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-pyroglutamic acid (also known as Boc-L-Pyr-OH) is a crucial chiral building block and a protected amino acid derivative widely utilized in medicinal chemistry and pharmaceutical development.[1][2] Its tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it an essential component in peptide synthesis, particularly for creating complex therapeutic peptides and peptidomimetics.[1][2] This guide provides an in-depth overview of its commercial sources, key technical data, and relevant experimental protocols for its application.
Commercial Availability and Specifications
A variety of chemical suppliers offer N-Boc-L-pyroglutamic acid, typically with high purity suitable for research and development purposes. The following tables summarize the specifications from several key commercial vendors to facilitate comparison.
Table 1: Commercial Supplier Overview
| Supplier | Product Number | Purity | Available Pack Sizes |
| TCI America | B4083 | >98.0% (HPLC, T) | 5 g, 25 g |
| Chem-Impex | 06709 | ≥ 97% (HPLC) | Custom |
| US Biological | - | ≥ 99% (HPLC) | 1 g, 5 g, 25 g, 100 g |
| Blue Tiger Scientific | - | High Purity | 100 mg |
| MedChemExpress | HY-W010515 | - | Custom |
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 53100-44-0[1][3][4][5] |
| Molecular Formula | C₁₀H₁₅NO₅[1][3][5] |
| Molecular Weight | 229.23 g/mol [3][5] |
| Appearance | White to off-white powder or crystal[1][4][5] |
| Melting Point | 117 - 119 °C[1] |
| Optical Rotation | [a]D²⁰ = -35 ± 2º (c=1 in CHCl₃)[1] or -33.0 to -36.0 deg (C=1, CHCl3)[4] |
| Storage Conditions | 0 - 8 °C[1] or -20°C[6] |
Key Applications in Research and Development
N-Boc-L-pyroglutamic acid is a versatile intermediate with significant applications in several areas of drug discovery and chemical synthesis:
-
Peptide Synthesis : It serves as a protected building block for the incorporation of the pyroglutamic acid moiety into peptide chains.[1] This is crucial for the synthesis of various biologically active peptides, such as thyrotropin-releasing hormone (TRH) analogues.[2]
-
Drug Development : Its structural features are leveraged to design and synthesize novel drug candidates with enhanced efficacy and selectivity, particularly in neuropharmacology and oncology.[1]
-
Chiral Synthesis : As an enantiomerically pure compound, it is an important starting material for the stereoselective synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[7]
-
Bioconjugation : It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their targeted delivery and therapeutic effectiveness.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-Boc-L-pyroglutamic acid derivatives, which are common starting points for more complex syntheses.
Protocol 1: Synthesis of N-Boc-L-pyroglutamic Acid Methyl Ester
This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[8]
Step 1: Esterification of L-pyroglutamic acid
-
Materials : L-pyroglutamic acid, absolute methanol, thionyl chloride, sodium bicarbonate, dichloromethane.
-
Procedure :
-
Add 800 kg of absolute methanol to a dry reaction vessel and cool to 10°C.
-
Slowly add 20 kg of thionyl chloride.
-
After the addition is complete, add 200 kg of L-pyroglutamic acid.
-
Maintain the reaction temperature between 5-10°C and stir for 7 hours.
-
Add 100 kg of sodium bicarbonate to neutralize the acid.
-
Evaporate the solvent to obtain a greasy residue.
-
Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[8]
-
Step 2: Boc-Protection of L-pyroglutamic acid methyl ester
-
Materials : L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).
-
Procedure :
-
Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate in batches while stirring.
-
Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester.[8]
-
Protocol 2: Synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu)
This protocol outlines the synthesis of a dually protected derivative of L-pyroglutamic acid.[9][10]
Step 1: Esterification of L-Pyroglutamic Acid
-
Materials : L-pyroglutamic acid, tert-butyl acetate, perchloric acid.
-
Procedure :
-
Dissolve L-pyroglutamic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the mixture at room temperature, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction and perform an extraction to isolate the L-pyroglutamic acid tert-butyl ester.[9][10]
-
Step 2: Boc Protection of the Lactam Nitrogen
-
Materials : L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.
-
Procedure :
-
Prepare a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane.
-
Add DMAP, triethylamine, and Boc₂O to the solution.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed.
-
Isolate and purify the final product, Boc-Pyr-OtBu, typically using column chromatography.[9]
-
Synthetic Pathway and Logical Relationships
The synthesis of N-Boc protected pyroglutamic acid derivatives is a foundational process for their use in further chemical synthesis. The following diagram illustrates the general synthetic pathway from L-glutamic acid, a common precursor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pyroglutamic acid suppliers USA [americanchemicalsuppliers.com]
- 4. N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid 53100-44-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application of Boc-Pyr-OH in Solid-Phase Peptide Synthesis (SPPS): A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of pyroglutamic acid (pGlu) at the N-terminus of synthetic peptides is a critical step in the development of potent and stable peptide-based therapeutics. The use of N-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient method for introducing this important structural moiety. This document provides detailed application notes and experimental protocols for the successful utilization of this compound in SPPS.
The pyroglutamyl residue, a cyclic lactam of glutamic acid, is a key feature in several biologically active peptides, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH). Its presence confers enhanced stability against enzymatic degradation by aminopeptidases, a crucial attribute for therapeutic peptides. While N-terminal glutamine residues can spontaneously cyclize to form pyroglutamate, this process can be slow and lead to product heterogeneity. Direct incorporation of this compound during SPPS provides a more controlled and efficient route to obtaining the desired N-terminal pGlu-peptide.
Data Presentation: Quantitative Parameters in this compound SPPS
Achieving high purity and yield is paramount in peptide synthesis. The following tables summarize key quantitative data related to the incorporation of this compound and the overall SPPS process.
| Parameter | Reagent/Condition | Typical Value/Range | Efficacy | Reference |
| Coupling Reagent | HBTU/DIEA | 2-4 equivalents | High | [1] |
| PyBOP/DIEA | 3 equivalents | High, with minimal racemization | [2] | |
| HATU/DIEA | 3-4 equivalents | Very High, effective for hindered couplings | [3] | |
| This compound Equivalents | 2-4 equivalents | Drives reaction to completion | [4] | |
| Coupling Time | 1-2 hours | Sufficient for complete coupling | [1] | |
| Monitoring | Kaiser Test (Ninhydrin) | Negative result (yellow beads) | Indicates complete coupling | [1] |
Table 1: Typical Coupling Parameters for this compound in Boc-SPPS.
| Peptide Synthesized | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| GnRH Analog | Boc-SPPS | Not Specified | 10.1 - 43.6 | [5] |
| Tirzepatide Fragment (Hydrazide) | Boc-SPPS | ~76 | Not Specified | [6] |
| Chimeric Peptide | Manual Boc-SPPS | 95-97 (after SPE) | 44.5 (after SPE) | [7] |
Table 2: Examples of Peptide Synthesis Yield and Purity using Boc-SPPS Strategy.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound in a standard Boc-SPPS workflow.
Resin Selection and Preparation
The choice of resin is dependent on the desired C-terminal functionality of the peptide (acid or amide). For peptide amides, MBHA (methylbenzhydrylamine) resin is a common choice in Boc-SPPS.
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes.
-
Wash the resin multiple times with DCM, followed by the solvent for the next step (e.g., dimethylformamide - DMF).[1]
Boc-SPPS Cycle for Peptide Chain Elongation
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature. A preliminary 2-5 minute pre-wash with the TFA/DCM solution is also recommended.[4]
-
Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.
-
Wash the resin with isopropanol (IPA) to shrink the resin and aid in the removal of residual acid, followed by another wash with DCM.[1]
After deprotection, the N-terminal amino group is protonated and must be neutralized to a free amine to enable the subsequent coupling reaction.
-
Wash the peptide-resin with DCM.
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[4]
-
Wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base.[1]
-
In Situ Neutralization: Alternatively, neutralization can be performed concurrently with the coupling reaction by adding DIEA directly to the coupling mixture. This can improve efficiency, especially for sequences prone to aggregation.[8]
-
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Boc-protected amino acid.
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test. A negative result indicates a complete reaction.[1]
-
Wash the resin thoroughly with DMF and DCM.
Incorporation of this compound
The final coupling step for peptides requiring an N-terminal pyroglutamic acid involves the use of this compound or a protected derivative like Boc-Pyr-OtBu. The tert-butyl ester in Boc-Pyr-OtBu protects the carboxyl group during synthesis and is cleaved during the final acidolytic cleavage step.[1]
-
Following the final deprotection and neutralization of the peptide-resin, prepare the activated this compound (or Boc-Pyr-OtBu) solution as described in the amino acid coupling protocol (Step 2.3).
-
Add the activated solution to the peptide-resin and allow the reaction to proceed until completion, as monitored by the Kaiser test.
-
Wash the resin extensively with DMF and DCM.[1]
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing the permanent side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF). This procedure is hazardous and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to protect sensitive amino acids from side reactions.[1]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a stream of nitrogen or under vacuum.[1][9]
-
Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[1]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Mandatory Visualizations
Boc-SPPS Workflow
A schematic of the Boc-SPPS workflow for synthesizing N-terminal pGlu-peptides.
Signaling Pathway of Gonadotropin-Releasing Hormone (GnRH)
Peptides such as GnRH, which contain an N-terminal pyroglutamyl residue, play crucial roles in physiological signaling.
The GnRH receptor signaling pathway, a key regulator of the reproductive system.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
TRH, another important peptide with an N-terminal pyroglutamyl moiety, initiates a signaling cascade crucial for thyroid hormone regulation.
The TRH receptor signaling cascade, essential for the regulation of TSH secretion.
References
- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Coupling Protocols for Boc-L-Pyroglutamic Acid (Boc-pGlu-OH)
Introduction
Boc-L-pyroglutamic acid (Boc-pGlu-OH) is a valuable N-terminally protected amino acid derivative used in the synthesis of peptides and peptidomimetics. The pyroglutamic acid moiety is a key structural feature in many biologically active peptides, including Thyrotropin-releasing hormone (TRH). The successful incorporation of Boc-pGlu-OH into a peptide sequence relies on the efficient formation of an amide bond with the N-terminal amine of a downstream amino acid or peptide fragment. This process requires the activation of the carboxylic acid of Boc-pGlu-OH. Uronium salt-based coupling reagents such as HBTU and HATU are widely employed for this purpose due to their high efficiency, rapid reaction times, and ability to minimize side reactions like racemization.[1][2]
This document provides detailed protocols for the coupling of Boc-pGlu-OH with a primary amine using either HBTU or HATU, a comparison of the two reagents, and the underlying reaction mechanisms.
Reagent Comparison: HBTU vs. HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most common and effective coupling reagents used in modern peptide synthesis.[3] While both operate via a similar mechanism, their performance characteristics differ due to the structural variation between their benzotriazole cores.[4]
-
HBTU activates carboxylic acids by forming an O-acylisourea intermediate, which then rearranges to a less reactive N-acyl-benzotriazole active ester (OBt-ester).[4][5] It is a cost-effective and highly reliable reagent for most standard couplings.[6]
-
HATU is the 7-aza-analogue of HBTU, incorporating the more electron-withdrawing 7-azabenzotriazole (HOAt) moiety.[4] This results in the formation of a more reactive OAt-ester.[7] Consequently, HATU generally offers faster reaction rates, higher coupling efficiency, and superior suppression of racemization, especially in sterically hindered or challenging couplings.[2][8]
Data Presentation: Comparative Performance in Boc-pGlu-OH Coupling
The following table summarizes the expected quantitative and qualitative differences when coupling Boc-pGlu-OH with a model amine (e.g., Glycine methyl ester, H-Gly-OMe) using HBTU versus HATU under standardized conditions.
| Parameter | HBTU Coupling | HATU Coupling | Reference |
| Typical Yield | 85-95% | >95% | [4][6] |
| Product Purity | High | Very High | [4] |
| Reaction Time | 30-60 minutes | 10-30 minutes | [8] |
| Racemization Risk | Low | Very Low | [2] |
| Relative Cost | Lower | Higher | [6] |
Experimental Protocols
These protocols describe the solution-phase coupling of Boc-pGlu-OH to a generic amino acid ester hydrochloride (H-Amine·HCl), such as H-Gly-OMe·HCl.
Materials and Reagents:
-
Boc-L-pyroglutamic acid (Boc-pGlu-OH)
-
Amino acid ester hydrochloride (H-Amine·HCl)
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Protocol 1: Coupling using HBTU
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq, e.g., 229 mg, 1.0 mmol) and H-Amine·HCl (1.0 eq, e.g., 125 mg, 1.0 mmol) in anhydrous DMF (5-10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) to the solution to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 5 minutes. Note: 2 eq are for the reaction, 1 eq is to neutralize the HCl salt.
-
Add HBTU (1.05 eq, e.g., 398 mg, 1.05 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC until the starting material (Boc-pGlu-OH) is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Coupling using HATU
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq, e.g., 229 mg, 1.0 mmol) and H-Amine·HCl (1.0 eq, e.g., 125 mg, 1.0 mmol) in anhydrous DMF (5-10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) to the mixture.
-
Add HATU (1.05 eq, e.g., 399 mg, 1.05 mmol) to the reaction mixture. Due to HATU's higher reactivity, addition at 0 °C is recommended to control the reaction.[8]
-
Stir the reaction at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 10-30 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. The reaction is typically faster than with HBTU.[4]
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualizations
Reaction Pathway
The fundamental mechanism for both HBTU and HATU involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2] The key difference lies in the leaving group, which is HOBt for HBTU and the more reactive HOAt for HATU.[4]
Caption: General reaction pathway for uronium salt-mediated coupling.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols provided.
Caption: Step-by-step workflow for the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu or Pyr) is a naturally occurring amino acid derivative, a lactam of glutamic acid, found at the N-terminus of many biologically active peptides and proteins. This modification confers significant stability against degradation by aminopeptidases, thereby prolonging the peptide's biological half-life. The incorporation of pyroglutamic acid is crucial for the function of various peptide hormones, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing an N-terminal pyroglutamic acid residue using the tert-butyloxycarbonyl (Boc) protection strategy. The direct incorporation of pyroglutamic acid is achieved using N-α-Boc-pyroglutamic acid (Boc-Pyr-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method where the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[1][2][3]
Materials and Reagents
-
Resin: MBHA (methylbenzhydrylamine) resin for C-terminal amides or Merrifield/PAM resin for C-terminal acids.[4]
-
Amino Acids: N-α-Boc protected amino acids with appropriate benzyl-type side-chain protection.
-
N-α-Boc-L-pyroglutamic acid (this compound)
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Reagents for Deprotection:
-
Reagents for Neutralization:
-
N,N-Diisopropylethylamine (DIEA)[7]
-
-
Reagents for Coupling:
-
Reagents for Cleavage:
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., anisole, p-cresol)[11]
-
-
Monitoring:
-
Equipment:
-
Manual SPPS reaction vessel with a sintered glass frit
-
Shaker or vortexer
-
HF cleavage apparatus
-
Lyophilizer
-
HPLC system for purification and analysis
-
Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale. Adjust volumes accordingly for different scales.
Resin Preparation
-
Place the appropriate resin (e.g., MBHA for a peptide amide) into the reaction vessel.
-
Swell the resin in DCM (10-15 mL per gram of resin) for at least 30 minutes with gentle agitation.[14]
-
Drain the DCM and wash the resin with DMF (3 x 10 mL) to prepare for the first coupling.
Standard Boc-SPPS Elongation Cycle
Repeat the following cycle for each amino acid in the sequence.
Step 2.1: Boc Deprotection
-
Wash the peptide-resin with DCM (2 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes for a pre-wash, then drain.[15]
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes at room temperature.[14][15]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL), followed by IPA (2 x 10 mL), and finally DCM (3 x 10 mL) to remove all traces of acid.[14][15]
Step 2.2: Neutralization This protocol utilizes in situ neutralization, which is efficient and can improve coupling yields for difficult sequences.[7][16][17]
-
After the final DCM wash in the deprotection step, proceed directly to the coupling step. The neutralization base (DIEA) is added as part of the activation mixture.
Step 2.3: Amino Acid Coupling (HBTU/HOBt Activation)
-
In a separate vial, dissolve the Boc-amino acid (1.0 mmol, 4 equivalents) and HBTU (1.0 mmol, 4 equivalents) in a minimal amount of DMF (approx. 4-5 mL).
-
Add DIEA (2.0 mmol, 8 equivalents) to the activation mixture. Allow it to pre-activate for 2-5 minutes.[15]
-
Add the activated amino acid solution to the drained, TFA-salt of the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Ninhydrin (Kaiser) test.[18][19] A negative result (colorless or yellow beads) indicates a complete coupling.[12][18] If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
N-Terminal Capping with this compound
After the final amino acid of the linear sequence has been coupled and its N-terminal Boc group has been removed (following Step 2.1), the peptide is ready for capping with pyroglutamic acid.
-
Follow the coupling protocol (Step 2.3), using This compound as the amino acid to be coupled.
-
Since this is the final residue, a longer coupling time (e.g., 2-4 hours) can be employed to ensure the reaction goes to completion.
-
After coupling, wash the resin extensively with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the final peptide-resin under vacuum for several hours or overnight.[15]
HF Cleavage and Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus and extensive safety precautions. This procedure must only be performed by trained personnel in a properly equipped laboratory.[1][2]
-
Place the dried peptide-resin (approx. 1 gram) in the HF reaction vessel of the cleavage apparatus.
-
Add a scavenger, such as anisole or p-cresol (1.0 mL), to the vessel.[4]
-
Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.[4]
-
Carefully distill anhydrous HF (approx. 9-10 mL) into the reaction vessel.[4][20]
-
Stir the reaction mixture at 0°C for 60 minutes.[4]
-
After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.[14][21]
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude product and remove scavengers.[14][21]
-
Isolate the crude peptide by filtration or centrifugation.
Peptide Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid in water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
Table 1: Reagent Quantities for a Standard 0.25 mmol Synthesis Cycle
| Step | Reagent | Concentration / Equivalents | Typical Volume / Mass |
|---|---|---|---|
| Deprotection | 50% TFA in DCM | - | 10 mL |
| Coupling | Boc-Amino Acid | 4 eq. (1.0 mmol) | Varies by AA |
| HBTU | 4 eq. (1.0 mmol) | ~379 mg | |
| DIEA | 8 eq. (2.0 mmol) | ~350 µL | |
| Cleavage | Anhydrous HF | - | 9-10 mL / g resin |
| | Scavenger (Anisole) | - | 1.0 mL / g resin |
Table 2: Typical Reaction Parameters
| Process | Parameter | Typical Value | Monitoring Method |
|---|---|---|---|
| Resin Swelling | Time | 30-60 min | Visual |
| Boc Deprotection | Time | 20-30 min | - |
| Coupling Reaction | Time | 1-2 hours | Ninhydrin Test |
| HF Cleavage | Time | 60 min | - |
| HF Cleavage | Temperature | 0 °C | Thermometer |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key stages of the manual Boc-SPPS protocol for synthesizing a pyroglutamyl peptide.
References
- 1. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csbio.com [csbio.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. peptide.com [peptide.com]
- 13. microbenotes.com [microbenotes.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Ninhydrin - Wikipedia [en.wikipedia.org]
- 19. peptide.com [peptide.com]
- 20. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Terminal Pyroglutamylation using Boc-Pyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamic acid (pGlu) is a common post-translational modification found in a variety of biologically active peptides and proteins, including Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH). This modification, a cyclized form of an N-terminal glutamine or glutamate residue, plays a crucial role in enhancing peptide stability by conferring resistance to degradation by aminopeptidases. The deliberate and efficient formation of this cyclic structure is a significant consideration in synthetic peptide chemistry.
These application notes provide a comprehensive guide to the use of N-α-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) for the direct and controlled incorporation of the pGlu moiety at the N-terminus of synthetic peptides. This method offers significant advantages over the alternative strategy of in-situ cyclization of a precursor glutamine (Gln) residue, which can be difficult to control and often results in product heterogeneity.[1]
Method Comparison: this compound vs. In-Situ Glutamine Cyclization
The choice of strategy for introducing an N-terminal pGlu residue has significant implications for the overall efficiency, purity, and yield of the final peptide product. The two primary methods are the direct coupling of a protected pyroglutamic acid building block, such as this compound, and the post-synthetic cyclization of an N-terminal glutamine residue.
The direct incorporation of this compound is a more controlled and reliable approach, offering higher predictability and resulting in a cleaner crude product, which simplifies downstream purification.[1][2] In contrast, in-situ cyclization of glutamine can be incomplete and lead to a heterogeneous mixture of the desired pGlu-peptide and the uncyclized Gln-peptide, complicating purification and often lowering the overall yield.[1]
Quantitative Data Summary
The following table summarizes the key performance indicators for the two primary methods of N-terminal pyroglutamylation. The data is a synthesis of information from comparative guides and application notes.
| Parameter | This compound Incorporation | In-Situ Glutamine Cyclization |
| Control & Reproducibility | High | Low to Moderate |
| Yield of pGlu Peptide | High and predictable | Variable, often incomplete |
| Purity of Final Product | High, with minimal side products | Heterogeneous mixture |
| Reaction Time | Standard SPPS coupling time | Can require extended incubation (hours to days) |
| Process Simplicity | Straightforward integration into SPPS | Requires post-synthesis treatment and careful monitoring |
| Starting Material Cost | Higher | Lower |
Experimental Protocols
Protocol 1: N-Terminal Pyroglutamylation using this compound in Boc-SPPS
This protocol details the standard procedure for coupling this compound as the final residue in a Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activating base: e.g., DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) for final cleavage
-
Scavengers for cleavage (e.g., triisopropylsilane, water)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Preparation:
-
Start with the fully assembled peptide sequence on the solid support, with the N-terminal Boc group removed to expose the free amine.
-
Wash the peptide-resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the N-terminal amine salt by washing the peptide-resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.
-
Wash the resin extensively with DCM to remove excess base.
-
-
This compound Coupling:
-
Prepare the coupling solution in a separate vessel: Dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the coupling solution to activate the this compound.
-
Immediately add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (absence of blue color) indicates complete coupling.[1]
-
-
Final Deprotection and Cleavage:
-
Once coupling is complete, wash the resin with DMF and DCM.
-
Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA with appropriate scavengers).
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate solvent system.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Troubleshooting the this compound Coupling Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Aggregation of the peptide chain. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Equivalents: Use a higher excess of this compound and coupling reagents. 3. Extend Reaction Time: Increase the coupling time to 4 hours or overnight. |
| Low Final Yield | Inefficient coupling; Loss of peptide during washes or purification. | 1. Optimize Coupling: Ensure complete coupling at each step of the synthesis. 2. Careful Handling: Minimize losses during transfers and workup steps. |
| Presence of Deletion Sequences | Incomplete coupling in previous cycles. | This highlights the importance of ensuring >99% coupling efficiency at every step of the SPPS. |
Visualizations
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
Thyrotropin-releasing hormone (TRH), with the structure pGlu-His-Pro-NH₂, is a key hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[3] Its signaling cascade is initiated by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).
Caption: TRH signaling pathway via the Gq/11 and PLC cascade.
Experimental Workflow for Pyroglutamylated Peptide Synthesis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a peptide with an N-terminal pyroglutamic acid residue using this compound.
Caption: Workflow for pGlu-peptide synthesis using this compound.
Logical Relationship: Decision Making in pGlu-Peptide Synthesis
The choice between direct incorporation of this compound and in-situ cyclization of glutamine depends on several factors, primarily the desired purity, yield, and scale of the synthesis.
Caption: Decision workflow for pGlu-peptide synthesis strategy.
References
Application Notes and Protocols: The Use of Boc-Pyr-OH in the Synthesis of TRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a critical hypothalamic neurohormone that regulates the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Beyond its endocrine functions, TRH exhibits a wide range of effects on the central nervous system (CNS), making it a molecule of significant interest for the development of therapeutics for neurological disorders. However, the native TRH peptide has a short biological half-life, limiting its therapeutic potential.
This has led to the extensive development of TRH analogs with improved stability and selectivity. A key strategy in the design of these analogs is the modification of the N-terminal pyroglutamic acid (pGlu) residue. The use of N-Boc-L-pyroglutamic acid (Boc-Pyr-OH) is a cornerstone of this strategy, providing a stable and versatile building block for the solid-phase peptide synthesis (SPPS) of novel TRH analogs. These application notes provide detailed protocols and data for the synthesis and evaluation of TRH analogs using this compound, intended to guide researchers in the development of next-generation peptide therapeutics.
Data Presentation: Biological Activity of TRH Analogs
The following table summarizes the binding affinities and functional potencies of various TRH analogs, including those with modifications at the pyroglutamic acid position, at the two known TRH receptor subtypes, TRH-R1 and TRH-R2. This data is crucial for understanding the structure-activity relationships (SAR) of these compounds and for selecting candidates with desired selectivity profiles.
| Analog Name/Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| TRH | TRH-R1 | 12 | 4.9 | [2][3] |
| TRH-R2 | - | 2.4 | [3] | |
| Taltirelin | TRH Receptors (Brain) | 311 | - | [4] |
| Montirelin | TRH Receptors (Brain) | 35.2 | - | [4] |
| [N(1)-Et-His]-TRH (Analog 3) | TRH-R1 | 12 | - | [2] |
| [N(1)-iPr-His]-TRH (Analog 5) | TRH-R1 | - | 1600 | [2] |
| TRH-R2 | - | 18 | [2] | |
| pAad-His-Pro-NH₂ | TRH-R1 | - | - | [5] |
| [pAad, N(1)-Me-His]-TRH (Analog 8) | TRH-R1 | 3.2 | 4.9 | [3] |
| TRH-R2 | - | 2.4 | [3] | |
| [pAad, N(1)-iPr-His]-TRH (Analog 13) | TRH-R1 | - | >100,000 | [3] |
| TRH-R2 | - | 1900 | [3] | |
| Thioamide modified pGlu | Pituitary Receptors | Lower affinity than TRH | - | [6] |
| **RX-77368 (pGlu-His-(3,3-dimethyl)Pro-NH₂) ** | Pituitary Receptors | - | - | [7] |
pAad = pyro-2-aminoadipic acid
Experimental Protocols
Solid-Phase Synthesis of a TRH Analog using this compound
This protocol outlines the manual solid-phase synthesis of a representative TRH analog, pGlu-His-Pro-NH₂, on a Rink Amide resin using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-Pro-OH
-
Boc-His(Trt)-OH
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
Scavengers: Anisole, Thioanisole, Ethanedithiol (EDT)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq) to the vessel.
-
Shake the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates completion.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF.
-
Second Amino Acid Coupling (Boc-His(Trt)-OH): Repeat steps 3-5 for the coupling of Boc-His(Trt)-OH.
-
Third Amino Acid Coupling (this compound): Repeat steps 3-5 for the coupling of this compound.
-
Final Boc Deprotection: Repeat step 4.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/Thioanisole/EDT/Anisole (90:5:3:2).
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
TRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized TRH analogs for the TRH receptor.
Materials:
-
Cell membranes expressing TRH receptors (e.g., from GH3 cells or transfected cell lines)
-
Radiolabeled TRH, e.g., [³H]-MeTRH
-
Synthesized TRH analogs (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [³H]-MeTRH at a final concentration close to its Kd
-
50 µL of varying concentrations of the unlabeled TRH analog (competitor) or vehicle (for total binding). For non-specific binding, add a high concentration of unlabeled TRH.
-
50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of TRH analogs to stimulate the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates.[8][9][10][11]
Materials:
-
Cells expressing TRH receptors (e.g., GH3 cells)
-
myo-[³H]inositol
-
Cell culture medium
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer)
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with myo-[³H]inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.
-
Stimulation: Add varying concentrations of the TRH analog to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the extracts and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantification: Elute the total inositol phosphates and measure the radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the analog concentration to determine the EC₅₀ value.
Mandatory Visualizations
Caption: TRH analog signaling pathway via Gq-coupled receptors.
References
- 1. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]
- 2. Synthesis, receptor binding, and activation studies of N(1)-alkyl-L-histidine containing thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications of the pyroglutamic acid and histidine residues in thyrotropin-releasing hormone (TRH) yield analogs with selectivity for TRH receptor type 2 over type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of thionated thyrotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Administration of TRH Agonist, RX-77368 Alleviates Visceral Pain Induced by Colorectal Distension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone stimulates inositol phosphate production in normal anterior pituitary cells and GH3 tumour cells in the presence of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Thyrotropin-releasing hormone-stimulated [3H]inositol metabolism in GH3 pituitary tumor cells. Studies with lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyrotropin-releasing hormone-stimulated inositol trisphosphate formation is liable to thyrotropin-releasing hormone-induced desensitization by a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Pyr-OH in Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a pyroglutamic acid (pGlu or pE) residue at the N-terminus of peptides is a critical modification that confers enhanced stability against degradation by aminopeptidases. This feature is characteristic of many biologically active peptides, including hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The cyclic nature of the pGlu residue protects the N-terminal amine, significantly extending the peptide's half-life and bioavailability.
For the synthesis of such peptides, particularly cyclic peptides where overall structural integrity is paramount, two primary strategies exist: the in situ cyclization of an N-terminal glutamine (Gln) residue and the direct incorporation of a protected pyroglutamic acid building block. This document provides detailed application notes and protocols for the latter approach, utilizing N-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH). This method offers superior control, reproducibility, and purity, making it the preferred choice for the synthesis of complex cyclic peptides in research and drug development.
Application Notes
Advantages of Using this compound
The direct incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) presents several advantages over the spontaneous or induced cyclization of an N-terminal glutamine residue:
-
High Control and Reproducibility: The coupling of this compound is a standard, well-controlled SPPS step, leading to predictable outcomes and high reproducibility between syntheses.[1]
-
Increased Yield and Purity: This method avoids the incomplete reaction and side products associated with in situ Gln cyclization.[1] The resulting crude peptide is significantly purer, simplifying downstream purification and increasing the overall yield of the final cyclic product.[1]
-
Simplified Workflow: It eliminates the need for a separate, often lengthy, post-synthesis incubation step to induce cyclization of glutamine, which can be difficult to monitor and drive to completion.[1]
-
Process Simplicity: The incorporation is a straightforward addition to any standard Boc-SPPS workflow, requiring no specialized equipment or complex reaction monitoring.[1]
Comparison of Synthetic Strategies
The choice of strategy for introducing the N-terminal pGlu residue has a significant impact on the key performance indicators of the synthesis.
| Parameter | Direct Incorporation of this compound | In Situ Cyclization of Glutamine |
| Control & Reproducibility | High and predictable[1] | Low to moderate, often variable[1] |
| Yield of pGlu Peptide | High[1] | Variable and often incomplete[1] |
| Purity of Final Product | High, with minimal side products[1] | Often a heterogeneous mixture requiring complex purification[1] |
| Process Complexity | Straightforward integration into SPPS[1] | Requires additional post-synthesis treatment and monitoring[1] |
Storage and Handling of this compound
Proper storage and handling are crucial to maintain the integrity of the this compound reagent.
-
Short-Term Storage: The reagent can be stored at room temperature for short periods.[2]
-
Long-Term Storage: For long-term stability, this compound should be stored at 2-8°C, tightly sealed to protect it from moisture.[2]
-
Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation, which can compromise the reagent's quality.[2]
Experimental Protocols
The synthesis of a cyclic peptide featuring an N-terminal pyroglutamic acid involves three main stages:
-
Linear peptide synthesis on a solid support using Boc-SPPS, culminating in the coupling of this compound.
-
Cleavage of the linear peptide from the resin.
-
Head-to-tail cyclization of the peptide in solution.
The following protocols provide a detailed methodology for these key experiments.
Protocol 1: Linear Peptide Synthesis with N-Terminal this compound
This protocol describes the standard procedure for synthesizing the linear peptide precursor on a solid support using Boc chemistry.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., MBHA resin for a C-terminal amide).
-
Swell the resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DCM, followed by Dimethylformamide (DMF).
2. Boc-SPPS Elongation Cycle:
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[3]
-
Washing: Wash the resin with DCM, Isopropanol (IPA), and then DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the N-terminal amine salt by washing with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is confirmed (e.g., with a chloranil test).
-
Coupling: Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable coupling agent such as HBTU (2-4 equivalents) and an activating base like DIEA (4-8 equivalents) in DMF. Agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.
3. Incorporation of this compound:
-
After the final amino acid has been coupled and its Boc group removed, perform the final coupling step using this compound.
-
Activation: Dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Confirmation: Since the Kaiser test does not work for the secondary amine of pyroglutamic acid, thorough washing is performed before proceeding to the cleavage step.
4. Final Cleavage from Resin:
-
Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Perform the final cleavage and removal of side-chain protecting groups using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF).
-
Procedure: Add a scavenger cocktail (e.g., anisole) to the resin. Cool the specialized HF cleavage apparatus to -5 to 0°C. Carefully condense liquid HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.
-
Dissolve the crude linear peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC (RP-HPLC).
Protocol 2: Head-to-Tail Peptide Cyclization in Solution
This protocol describes the cyclization of the purified linear peptide to form the final cyclic product. This step is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
1. Preparation:
-
Lyophilize the purified linear peptide containing the N-terminal pyroglutamic acid and a C-terminal carboxylic acid.
-
Ensure all reagents and solvents are of high purity and anhydrous where necessary.
2. Cyclization Reaction:
-
Dissolve the linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM). This high dilution is critical to minimize dimerization and oligomerization.
-
Add the coupling reagents. A common and effective combination is HATU (1.5 equivalents) and DIEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC and/or LC-MS until the linear peptide is consumed (typically 4-24 hours).
3. Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the final cyclic peptide by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizations: Workflows and Pathways
Experimental Workflow
The overall process for synthesizing a cyclic peptide using this compound can be visualized as a multi-stage workflow, from initial resin preparation to the final purified product.
Biological Signaling Pathways
Cyclic peptides containing pyroglutamic acid are often mimics or analogs of natural signaling molecules. A prime example is Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂) that initiates a critical endocrine signaling cascade.
Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
TRH, released from the hypothalamus, binds to its G protein-coupled receptor (TRHR) on thyrotrope cells in the anterior pituitary. This binding event triggers a signaling cascade leading to the synthesis and release of Thyroid-Stimulating Hormone (TSH).
Pyroglutamated Amyloid-Beta (AβpE3-42) Aggregation Pathway
In the context of neurodegenerative diseases like Alzheimer's, the formation of pyroglutamated amyloid-beta (AβpE3-42) is a critical initiating event. This modified peptide acts as a seed, accelerating the aggregation of other Aβ species into toxic oligomers and fibrils.
References
Application of Boc-Pyr-OH in Drug Development: Detailed Notes and Protocols
Introduction
N-tert-butoxycarbonyl-L-pyroglutamic acid, commonly abbreviated as Boc-Pyr-OH, is a valuable chiral building block in the field of drug development. Its rigid, cyclic structure and the presence of the Boc protecting group make it an ideal starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of two significant classes of therapeutic agents: Thyrotropin-Releasing Hormone (TRH) analogs and Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Application in the Synthesis of Thyrotropin-Releasing Hormone (TRH) Analogs
This compound serves as a crucial precursor for the synthesis of analogs of Thyrotropin-Releasing Hormone (TRH), a tripeptide hormone with a range of effects in the central nervous system. Researchers have utilized this compound to create more stable and selective TRH analogs with potential applications in neuropharmacology. These modifications aim to enhance the therapeutic potential of TRH by improving its metabolic stability and receptor selectivity.
Signaling Pathway of TRH Receptors
TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2.[1][2][3] The activation of these receptors initiates a signaling cascade that is crucial for its physiological functions. The signaling pathway is depicted below.
Quantitative Data on TRH Analogs
The following table summarizes the biological activity of representative TRH analogs synthesized using pyroglutamic acid derivatives.
| Compound/Analog Name | Modification | Target Receptor(s) | Activity Metric | Value | Reference |
| Analog 8 | pGlu replaced with pAad, His substituted with N(tau)-Me-His | TRH-R1, TRH-R2 | Ki (TRH-R1) | 0.0032 µM | [4][5] |
| EC50 (TRH-R1) | 0.0049 µM | [4][5] | |||
| EC50 (TRH-R2) | 0.0024 µM | [4][5] | |||
| Analog 13 | pGlu replaced with pAad, His substituted with N-isopropyl-His | TRH-R1, TRH-R2 | EC50 (TRH-R2) | 1.9 µM | [4][5] |
| EC50 (TRH-R1) | >100 µM | [4][5] |
Experimental Protocol: Synthesis of a TRH Analog
This protocol outlines the solid-phase synthesis of a TRH analog using this compound.
Materials and Reagents:
-
Boc-L-pyroglutamic acid (this compound)
-
Boc-L-histidine(trityl)-OH (Boc-His(Trt)-OH)
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile (for HPLC)
-
Water (for HPLC)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling (Proline Amide): The C-terminal proline amide is typically incorporated using a pre-loaded resin (e.g., MBHA resin) for peptide amides.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF. Wash again with DMF.
-
Coupling of Boc-His(Trt)-OH:
-
Dissolve Boc-His(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) or a similar coupling agent.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Neutralization: Repeat steps 3 and 4 to prepare for the next coupling.
-
Coupling of this compound:
-
Activate this compound using the same procedure as for Boc-His(Trt)-OH.
-
Couple to the resin-bound peptide.
-
-
Final Deprotection: Remove the final Boc group as described in step 3.
-
Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final TRH analog using mass spectrometry and analytical HPLC.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This compound is also a key building block in the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Incretin Signaling Pathway and DPP-IV Inhibition
DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.
Quantitative Data on DPP-IV Inhibitors
The following table presents data for a DPP-IV inhibitor synthesized using a pyrrolidine derivative.
| Compound | Modification | Target | Activity Metric | Value | Reference |
| Compound 2 | 2-benzylpyrrolidine derivative | DPP-IV | IC50 | 0.3 ± 0.03 µM | [6] |
Experimental Protocol: Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor Intermediate
This protocol describes a key step in the synthesis of a DPP-IV inhibitor, starting from this compound to form a functionalized pyrrolidine intermediate.
Materials and Reagents:
-
Boc-L-pyroglutamic acid (this compound)
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
A primary or secondary amine (as the nucleophile)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Protocol:
-
Reduction of the Carboxylic Acid:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of BH₃-THF (2-3 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-pyrrolidinemethanol by column chromatography.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the Boc-pyrrolidinemethanol in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 1-2 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the mesylated intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the mesylated intermediate in a suitable solvent such as acetonitrile or DMF.
-
Add the desired primary or secondary amine (2-3 equivalents).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours.
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final functionalized pyrrolidine intermediate by column chromatography.
-
This intermediate can then be further modified and deprotected to yield the final DPP-IV inhibitor.
This compound is a versatile and indispensable chiral building block in the synthesis of complex pharmaceutical agents. Its application in the development of TRH analogs and DPP-IV inhibitors highlights its importance in creating compounds with improved therapeutic profiles. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 4. Modifications of the pyroglutamic acid and histidine residues in thyrotropin-releasing hormone (TRH) yield analogs with selectivity for TRH receptor type 2 over type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-Pyr-OH in the Synthesis of Pyroglutamylated Amyloid-β Peptides: A Guide for Researchers
Introduction: N-terminally truncated amyloid-β (Aβ) peptides modified with a pyroglutamate (pGlu) residue, particularly AβpE3-42, are increasingly recognized as critical players in the pathogenesis of Alzheimer's disease. These peptides exhibit enhanced aggregation propensity, stability against degradation, and neurotoxicity compared to their full-length counterparts. The synthesis of these modified peptides is therefore crucial for research into Alzheimer's disease diagnostics and therapeutics. This document provides detailed application notes and protocols for the use of N-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) in the solid-phase peptide synthesis (SPPS) of pyroglutamylated Aβ peptides.
Data Presentation: Synthesis and Properties of Pyroglutamylated Aβ Peptides
The following tables summarize quantitative data related to the synthesis and characterization of pyroglutamylated Aβ peptides.
Table 1: Comparison of Synthesis Methods for Aβ Peptides
| Peptide | Synthesis Method | Key Reagents | Total Synthesis Time | Crude Yield | Crude Purity | Reference |
| AβpE3-42 | Microwave-Assisted Boc-SPPS | This compound, DIC, Oxyma | 6.5 hours | 71% | Not Reported | [1] |
| Aβ1-42 | Microwave-Assisted Fmoc-SPPS | Fmoc-amino acids, DIC, HOBt | 15 hours | 78% | High | [2] |
| Aβ1-42 | Microwave-Assisted Fmoc-SPPS | Fmoc-amino acids, HCTU, DIPEA | Not Reported | 87% | 67% | [2] |
| Aβ1-42 | Conventional Fmoc-SPPS | Fmoc-amino acids, HCTU, DIPEA | Not Reported | 72% | 14% | [2] |
Table 2: Aggregation Kinetics of Synthetic Aβ Peptides (Thioflavin T Assay)
| Peptide | Concentration | Incubation Time to Fibril Formation | Key Findings | Reference |
| AβpE3-42 | 25 µM | 19 hours | Aggregates faster than Aβ1-42 and Aβ4-42. | [1] |
| Aβ1-42 | 25 µM | 23 hours | [1] | |
| Aβ4-42 | 25 µM | 28 hours | [1] | |
| Aβ1-42 | 5 µM | Faster aggregation than AβpE3-42 | Contradictory findings may depend on experimental conditions. | [3] |
| AβpE3-42 | 5 µM | Slower aggregation than Aβ1-42 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of AβpE3-42
This protocol is adapted from a published method for the efficient synthesis of AβpE3-42.[1]
1. Resin Preparation and First Amino Acid Coupling:
-
Start with Wang resin.
-
For the first C-terminal alanine coupling, use symmetric anhydride activation. Dissolve 1 mmol of N,N'-diisopropylcarbodiimide (DIC), 51 mg of 4-dimethylaminopyridine (DMAP), and 2.2 mmol of Fmoc-Ala-OH in 2 mL of a 1:1 (v/v) solution of dimethylformamide (DMF) and dichloromethane (DCM).
-
Swell the Wang resin in DMF in a solid-phase synthesis cartridge.
-
Add the amino acid mixture to the resin and shake for 1 hour.
2. Automated Peptide Synthesis (Aβ4-42):
-
Perform the subsequent amino acid couplings using an automated microwave peptide synthesizer.
-
Use 1.0 M Oxyma pure and 1.0 M DIC solution in DMF as coupling reagents.
-
Use a 20% piperidine solution in DMF for Fmoc deprotection.
3. This compound Coupling:
-
After the synthesis of the truncated Aβ4-42 peptide on the solid support, add a solution of 1.1 mmol of this compound in DMF.
-
Add the coupling reagents (1.0 M Oxyma and 1.0 M DIC solution in DMF).
-
Allow the reaction to proceed for 4 hours to couple the pyroglutamate residue.
4. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water).
5. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is a general method to assess the amyloidogenic properties of synthesized peptides.[1]
1. Peptide Preparation:
-
Prepare a 25 µM solution of the synthesized Aβ peptide (e.g., AβpE3-42) in deionized water containing 5.5% dimethyl sulfoxide (DMSO).
-
Incubate the peptide solution at 37°C for various time points (e.g., 0 to 96 hours).
2. ThT Measurement:
-
At each time point, add a 5 µM ThT solution to an aliquot of the incubated peptide solution.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 450 nm and emission at approximately 482 nm.
3. Data Analysis:
-
Plot the ThT fluorescence intensity against incubation time. A sigmoidal curve is indicative of amyloid fibril formation.
Mandatory Visualizations
References
- 1. Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-beta peptide Aβp3-42 affects early aggregation of full-length Aβ1-42 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-pGlu-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered when using Boc-pGlu-OH or when dealing with N-terminal glutamic acid in Boc-based Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Boc-pGlu-OH and where is it used?
A1: Boc-pGlu-OH, or N-Boc-L-pyroglutamic acid, is a protected derivative of pyroglutamic acid.[1] It is primarily used as a building block in peptide synthesis to directly incorporate a pyroglutamyl (pGlu) residue at the N-terminus of a peptide.[2] This approach offers a high degree of control and can prevent side reactions associated with the cyclization of N-terminal glutamine or glutamic acid.[2]
Q2: What are the most common side reactions associated with the glutamic acid side chain in Boc-SPPS?
A2: The most prevalent side reactions involving the glutamic acid side chain in Boc-SPPS include:
-
Pyroglutamate Formation: Cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl residue, resulting in a mass loss of 18.01 Da.[3]
-
Acylium Ion Formation: During strong acid cleavage (e.g., with HF), the glutamic acid side chain can form a reactive acylium ion, which can lead to cyclization or reaction with scavengers.[3]
-
Transesterification: The benzyl ester (Bzl) protecting group on the glutamic acid side chain can react with alcohols to form a different ester.[4]
-
Diketopiperazine Formation: When coupling pyroglutamic acid, the formation of diketopiperazines, such as pyroglutamylglutamine diketopiperazine, can occur.[5][6]
Q3: How is the glutamic acid side chain typically protected in Boc-SPPS?
A3: In Boc-SPPS, the side chain of glutamic acid is most commonly protected as a benzyl ester (Bzl).[3] This protecting group is stable during the repetitive trifluoroacetic acid (TFA) treatments used for the removal of the Nα-Boc group but is cleaved during the final hydrofluoric acid (HF) cleavage step.[3][7]
Q4: What is pyroglutamate formation and when does it occur?
A4: Pyroglutamate (pGlu) is a five-membered lactam ring formed from the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue.[3][8] In the context of Boc-SPPS, the acidic conditions used for the removal of the Nα-Boc group can facilitate the nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group of glutamic acid, leading to the elimination of a water molecule and the formation of the pyroglutamate ring.[3]
Troubleshooting Guides
Issue 1: Unexpected Mass Loss of ~18 Da in the Final Peptide
-
Possible Cause: Pyroglutamate formation at an N-terminal glutamic acid residue.[3]
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Confirm the mass loss of 18.01 Da, corresponding to the loss of a water molecule.[3]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS sequencing on the parent ion. The N-terminal residue will show a modified mass if pyroglutamate has formed. The y-ion series should remain unchanged.[3]
-
Review Synthesis Protocol: This side reaction is specific to peptides with an N-terminal glutamic acid.[3]
-
Optimization: If pyroglutamate formation is undesired, consider synthesizing the peptide with a different N-terminal amino acid if the sequence allows, or use Boc-pGlu-OH directly in the first coupling step to ensure the intended pGlu-peptide is formed.[2]
-
Issue 2: Presence of Unexpected Adducts after Cleavage
-
Possible Cause 1: Transesterification of the glutamic acid side-chain benzyl ester.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Identify the mass of the adduct. A mass increase corresponding to the addition of an alcohol (e.g., +14 for methanol) suggests transesterification.[3]
-
Solvent Review: Ensure that only non-alcoholic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are used in all washing and reaction steps.[3]
-
-
-
Possible Cause 2: Acylium ion formation and reaction with scavengers during HF cleavage.
-
Troubleshooting Steps:
-
Characterize Byproduct: Use mass spectrometry to identify the side product. A ketone adduct will have a mass corresponding to the peptide plus the scavenger (e.g., anisole) minus water.[3]
-
Cleavage Conditions: Review the HF cleavage protocol. The choice and concentration of scavengers are critical.
-
-
Issue 3: Racemization during Coupling of Boc-pGlu-OH
-
Possible Cause: Inappropriate choice of coupling reagents or excessive base.
-
Troubleshooting Steps:
-
Coupling Reagent Selection: The use of BOP reagent has been shown to result in less racemization compared to DCC, especially when the amount of diisopropylethylamine (DIEA) is minimized.[9][10]
-
Base Concentration: Keep the concentration of base (e.g., DIEA) to a minimum required for the coupling reaction to proceed efficiently.[10]
-
Quantitative Data Summary
| Side Reaction | Mass Change (Da) | Affected Residue(s) | Conditions Favoring Reaction |
| Pyroglutamate Formation | -18.01 | N-terminal Glutamic Acid | Acidic conditions (TFA deprotection)[3] |
| Acylium Ion Formation | Varies (depends on subsequent reaction) | Glutamic Acid | Strong acid cleavage (e.g., HF)[3] |
| Transesterification (Methanol) | +14.02 | Glutamic Acid (Bzl ester) | Presence of alcohol |
| Diketopiperazine Formation | Varies | Dipeptide stage, especially with Proline[11] | Can occur during coupling of pGlu[5] |
Experimental Protocols
Protocol: Identification of Pyroglutamate Formation by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.[3]
-
Mass Spectrometry (MS) Analysis:
-
Acquire the full mass spectrum (MS1) of the sample.
-
Identify the molecular weight of the main product and any potential byproducts.
-
Look for a peak corresponding to the expected mass of the target peptide minus 18.01 Da, which indicates potential pyroglutamate formation.[3]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Select the parent ion of the potential pyroglutamate-containing peptide for fragmentation.
-
Analyze the resulting fragment ions (b- and y-ions).
-
Confirm that the mass modification is at the N-terminus. The first b-ion will be smaller than expected for an unmodified glutamic acid residue. The y-ion series will remain unchanged.[3]
-
Visualizations
Caption: Pyroglutamate formation from an N-terminal glutamic acid residue during Boc-SPPS.
Caption: Troubleshooting workflow for identifying side reactions using mass spectrometry.
Caption: Logical relationships of major side reactions of glutamic acid in Boc-SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Synthesis of Enantiomerically Pure Pyroglutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the synthesis of pyroglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is maintaining its stereochemistry important?
A1: Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amino acid derivative. The stereochemical integrity of pyroglutamic acid is crucial as its biological activity is highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects in pharmaceutical applications.
Q2: What is racemization in the context of pyroglutamic acid synthesis?
A2: Racemization is the conversion of a single enantiomer (e.g., L-pyroglutamic acid) into an equal mixture of both enantiomers (L- and D-pyroglutamic acid), resulting in a loss of optical activity. This can occur during the synthesis of pyroglutamic acid, particularly under harsh reaction conditions.
Q3: What are the primary causes of racemization during the synthesis of pyroglutamic acid from glutamic acid?
A3: The primary causes of racemization during the cyclization of glutamic acid to pyroglutamic acid are elevated temperatures and extreme pH conditions. High temperatures provide the activation energy for the deprotonation and reprotonation at the chiral center, leading to a loss of stereochemical purity. Similarly, strong acidic or basic conditions can catalyze this process.
Q4: Can N-terminal glutamic acid in a peptide spontaneously cyclize to pyroglutamic acid?
A4: Yes, N-terminal glutamic acid residues in peptides and proteins can undergo non-enzymatic cyclization to form pyroglutamic acid.[1][2][3] This reaction is influenced by pH and temperature, with increased formation observed at acidic (pH 4) and basic (pH 8) conditions, and minimal formation at neutral pH (around 6.2).[3]
Troubleshooting Guide
Issue: My synthesized pyroglutamic acid shows partial or complete racemization.
Potential Cause 1: Excessive Heat
High temperatures are a major contributor to the racemization of pyroglutamic acid.[4] Spontaneous racemization has been observed when pyroglutamic acid is heated above its melting point (162 °C).[4]
-
Recommended Solution:
-
Maintain the lowest possible temperature during the cyclization reaction that still allows for a reasonable reaction rate.
-
If using thermal cyclodehydration, carefully control the temperature and reaction time. A rapid synthesis at a high temperature (e.g., 220°C for no more than 5 minutes) followed by immediate cooling has been shown to yield a high enantiomeric ratio.[5][6]
-
For reactions in solution, consider using milder conditions, even if it requires longer reaction times.
-
Potential Cause 2: Inappropriate pH
Both strongly acidic and basic conditions can promote racemization.
-
Recommended Solution:
-
Aim for reaction conditions that are as close to neutral as possible.
-
If acidic or basic catalysis is required, use the mildest effective reagents and minimize the reaction time.
-
Studies on the cyclization of N-terminal glutamic acid in antibodies have shown that pGlu formation is favored at pH 4 and 8, with less formation at a more neutral pH.[1][2]
-
Potential Cause 3: Prolonged Reaction Time
The longer the chiral center is exposed to conditions that can induce racemization, the greater the risk of losing stereochemical integrity.
-
Recommended Solution:
-
Monitor the reaction progress closely using techniques like TLC or HPLC.
-
Quench the reaction as soon as it reaches completion to avoid over-exposure to harsh conditions.
-
Data Presentation
Table 1: Effect of Temperature and Time on Racemization during Thermal Cyclodehydration of L-Glutamic Acid
| Temperature (°C) | Time (hours) | Enantiomeric Ratio (L:D) | Reference |
| 160 | > 24.5 | Racemized | [4] |
| 210 | 1.5 | Racemized | [4] |
| 220 | < 0.08 (5 min) | 97:3 | [5][6] |
Table 2: Influence of pH on the Formation of Pyroglutamic Acid from N-terminal Glutamic Acid
| pH | Relative Formation Rate | Reference |
| 4.0 | Increased | [1][3] |
| 6.2 | Minimal | [3] |
| 8.0 | Increased | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of L-Pyroglutamic Acid via Thermal Cyclodehydration with Minimal Racemization
This protocol is adapted from a method for the rapid, solvent-free synthesis of (S)-pyroglutamic acid.[5][6]
-
Preparation: Place L-glutamic acid in a round-bottom flask.
-
Heating: Heat the flask to 220°C with continuous swirling to ensure the melt is homogeneous.
-
Reaction: Continue heating until the bubbling ceases, which should not exceed 5 minutes.
-
Cooling: Immediately cease heating and cool the reaction vessel to prevent degradation and racemization.
-
Purification: The resulting (S)-pyroglutamic acid can be purified by recrystallization. This method has been reported to yield a product with a 97:3 enantiomeric ratio.[5][6]
Protocol 2: Chiral HPLC Analysis of Pyroglutamic Acid Enantiomers
This protocol provides a method for determining the enantiomeric purity of a pyroglutamic acid sample.[7]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine (54.5:45:0.3:0.2, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the pyroglutamic acid sample in 1 mL of methanol.
-
Injection Volume: 5 µL.
-
Analysis: The two enantiomers will be separated, allowing for the determination of their relative peak areas and thus the enantiomeric ratio.
Visualizations
Caption: Mechanism of racemization of pyroglutamic acid and influencing factors.
Caption: Workflow for synthesizing enantiomerically pure L-pyroglutamic acid.
References
- 1. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. HPLCによるピログルタミン酸エナンチオマーの分析、CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Boc Deprotection of N-Terminal Pyroglutamate
Welcome to the technical support center for challenges related to the Boc deprotection of N-terminal pyroglutamate (pGlu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical step in peptide synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What makes the Boc deprotection of N-terminal pyroglutamate challenging?
The primary challenge lies in the stability of the pyroglutamate ring under the acidic conditions typically required for Boc removal.[1] The lactam bond in the five-membered pyroglutamate ring is susceptible to acid-catalyzed hydrolysis or ring-opening, which can lead to the formation of glutamic acid or other derivatives. This side reaction complicates purification and reduces the yield of the desired N-terminally deprotected, intact pyroglutamyl peptide. Furthermore, the conditions must be carefully controlled to prevent side reactions with other sensitive amino acid residues in the peptide chain.[2][3]
Q2: What are the most common side reactions during the acidic deprotection of Boc-pGlu peptides?
The main side reactions include:
-
Pyroglutamate Ring Opening: Strong acids like Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF) can catalyze the hydrolysis of the lactam bond, converting the N-terminal pyroglutamate to a glutamic acid residue.[4] This results in an undesired product with a mass increase of 18.01 Da (the mass of water).[1]
-
Alkylation of Sensitive Residues: The tert-butyl cation (tBu⁺) generated during Boc cleavage is a potent electrophile that can alkylate nucleophilic side chains.[5][6] Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.[2][3]
-
Acylium Ion Formation: In the presence of very strong acids like HF, the side chains of glutamic and aspartic acid can dehydrate to form reactive acylium ions, leading to irreversible side products.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired product with the pGlu ring intact.
Possible Cause: The acidic conditions are too harsh, leading to significant ring-opening of the pyroglutamate.
Troubleshooting Steps:
-
Modify Acid Concentration: Standard Boc deprotection often uses 50-100% TFA in a solvent like Dichloromethane (DCM).[7][8] For sensitive substrates like pGlu peptides, try reducing the TFA concentration. A study comparing 100% TFA with 55% TFA/DCM found the latter condition resulted in higher purity peptides, suggesting milder conditions can be more effective.[8]
-
Optimize Reaction Time and Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to slow down the rate of the ring-opening side reaction.[9][10] Monitor the reaction closely by LC-MS or TLC at short intervals (e.g., 15-30 minutes) to determine the point of complete Boc removal before significant degradation occurs.
-
Consider Alternative Acids: While TFA is common, other acids like HCl in dioxane or p-toluenesulfonic acid (pTSA) may offer different selectivity and milder conditions.[10][11]
Issue 2: Mass spectrometry (MS) shows a mass addition of +56 Da or other unexpected adducts.
Possible Cause: Side-chain alkylation by the tert-butyl cation generated from the Boc group.[6]
Troubleshooting Steps:
-
Use Scavengers: The addition of scavengers to the deprotection cocktail is critical to "trap" the reactive tert-butyl cations.[2][3] A common practice is to add nucleophilic compounds that are more reactive than the amino acid side chains.
-
Select Appropriate Scavengers: The choice of scavenger depends on the peptide sequence.
-
For Tryptophan: Use of scavengers like indole or triethylsilane (TES) is recommended.
-
For Methionine, Cysteine, Tyrosine: A cocktail of scavengers is often most effective. Anisole is widely used to prevent alkylation.[2][12] Other common scavengers include p-cresol, thioanisole, and 1,2-ethanedithiol (EDT).[2][13]
-
Issue 3: Incomplete Boc deprotection.
Possible Cause: The deprotection conditions are too mild, or steric hindrance is preventing acid access.
Troubleshooting Steps:
-
Increase Reaction Time: If side reactions are not a major concern, extending the reaction time may be sufficient to drive the deprotection to completion.[6] Continue to monitor the reaction to find the optimal duration.
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For solid-phase synthesis, ensure the resin is adequately swollen in the deprotection solvent to allow the acid to penetrate effectively.[6] Insufficient swelling can lead to incomplete deprotection.[8]
-
Optimize Solvent: The choice of solvent can impact reaction efficiency. DCM is standard, but for certain substrates, other solvents like dioxane might be effective.[10]
Data Summary
Table 1: Common Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-100%[7][9] | Dichloromethane (DCM) | 0 °C to RT | Most common; can be harsh. Scavengers are essential.[5] |
| Hydrochloric Acid (HCl) | 4M | Dioxane or Ethyl Acetate | 0 °C to RT | Milder alternative to TFA for some substrates.[10] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | Various | RT to elevated | Considered a greener alternative to TFA.[11] |
| TFMSA | N/A | N/A | 0 °C | Extremely strong acid; requires special handling.[12] |
Table 2: Common Scavengers for Acidic Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Anisole | Trp, Tyr, Met, Cys | 5% (v/v) | Widely used to prevent t-butylation.[2][12] |
| p-Cresol | Trp, Tyr | 1-5% (v/v) | Effective carbocation scavenger.[2] |
| Thioanisole | General | 5% (v/v) | Avoid if the peptide contains Tryptophan, as adducts can form.[12] |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) | Used for Trp protection.[14] |
| Triethylsilane (TES) | Trp | 1-5% (v/v) | Reduces the indole ring of Tryptophan.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of pGlu-Peptide on Solid Phase
This protocol is a general starting point and may require optimization.
-
Resin Preparation: Swell the Boc-pGlu-peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh deprotection solution. A common cocktail is 50% TFA in DCM with 2.5% triisopropylsilane (TIS) and 2.5% water as scavengers.
-
Deprotection Reaction:
-
Washing:
-
Analysis: Cleave a small amount of peptide from the resin to check the completeness of the deprotection and assess the integrity of the pyroglutamate ring by LC-MS.
Visual Guides
Caption: General experimental workflow for Boc deprotection on solid phase.
Caption: Troubleshooting decision tree for Boc deprotection of pGlu peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Pyroglutamyl Peptide Synthesis with Boc-Pyr-OH
Welcome to the technical support center for improving the yield and purity of pyroglutamyl peptides using N-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound directly versus in-situ cyclization of a terminal glutamine (Gln) residue?
A1: Using this compound offers a more direct and often higher-yielding route to pyroglutamyl peptides.[1] It minimizes the risk of side reactions associated with the cyclization of glutamine, such as incomplete conversion and the formation of deletion sequences.[1] While the initial cost of this compound may be higher, the improved crude purity and yield can reduce overall costs by simplifying purification.[1]
Q2: What is the most common cause of low coupling efficiency when using this compound?
A2: Low coupling efficiency with this compound is often due to steric hindrance from its cyclic structure.[2][3] This can be exacerbated by peptide aggregation on the solid support, particularly with hydrophobic sequences.[3][4] Suboptimal activation of the carboxylic acid can also lead to incomplete reactions.[3]
Q3: How can I monitor the completion of the this compound coupling reaction?
A3: The Kaiser test (ninhydrin test) is a reliable method for detecting free primary amines on the resin.[5] A negative result (yellow beads) indicates that the coupling is complete.[6] For sequences where the N-terminal residue is a secondary amine (like proline), the chloranil test is a suitable alternative.[5]
Q4: What are the typical side reactions to be aware of during pyroglutamyl peptide synthesis?
A4: Besides incomplete coupling, key side reactions include:
-
Racemization: The chiral center of the amino acid can lose its stereochemistry during activation, leading to a mixture of L- and D-isomers.[2] This is often mediated by the formation of an oxazolone intermediate.[2]
-
Diketopiperazine Formation: This is particularly common at the dipeptide stage and can occur when proline is one of the first two residues.[4]
-
Side-chain reactions: During final cleavage with strong acids, side-chain protecting groups can lead to unwanted byproducts. For example, the γ-carboxyl group of glutamic acid can form a pyrrolidone.[7]
Q5: When should I consider "double coupling"?
A5: Double coupling, or repeating the coupling step, is recommended when a monitoring test (like the Kaiser test) indicates an incomplete reaction.[3] This is particularly useful for sterically hindered residues like this compound or when synthesizing long or difficult sequences.[3][5]
Troubleshooting Guides
Problem 1: Low Coupling Yield of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.
-
Overall low yield of the target peptide.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Steric Hindrance | Utilize more potent coupling reagents known to be effective for hindered amino acids, such as HATU or PyAOP.[2][8] Increase the equivalents of this compound and the coupling reagent (e.g., 2-4 equivalents).[6] Extend the reaction time or perform a double coupling.[3] |
| Peptide Aggregation | Switch to a solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[4] Sonication during coupling can also help disrupt aggregation.[4] |
| Suboptimal Activation | Ensure your coupling reagents are fresh and anhydrous. Pre-activate the this compound with the coupling reagent for a few minutes before adding it to the resin.[2] |
Problem 2: Racemization During Coupling
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide.
-
Broad peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Prolonged Activation/Reaction Time | Minimize the pre-activation time before adding the amine component.[2] Avoid unnecessarily long coupling times. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[2] |
| Choice of Base | Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, particularly if racemization is a significant issue.[9] |
Problem 3: Incomplete Boc Deprotection
Symptoms:
-
The subsequent coupling step fails or has a very low yield.
-
Mass spectrometry shows the presence of the Boc-protected peptide.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Deprotection Time | Increase the duration of the TFA treatment. A standard protocol involves a short pre-wash (5 minutes) followed by a longer treatment (15-25 minutes) with 50% TFA in DCM.[7][8] |
| Peptide Aggregation | If the peptide-resin is aggregated, the TFA may not be able to access all the Boc groups. Swell the resin thoroughly and consider using solvents that disrupt aggregation. |
| Reagent Degradation | Ensure the TFA solution is fresh. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20 minutes.[8]
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[8]
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 x 5 minutes. Wash with DMF (3x).[8]
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-3.9 equivalents) in DMF.[6][8] Add DIPEA (4-8 equivalents) and allow to pre-activate for 1-2 minutes.[6]
-
Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[6][8]
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[6] If the test is positive, consider a second coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and IPA (3x).
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
-
Resin Preparation & Deprotection: Follow steps 1-4 from Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF.[2] Cool the solution to 0 °C.
-
Coupling: Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0 °C for pre-activation.[2] Add this mixture to the resin.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.[2]
-
Monitoring & Washing: Follow steps 7-8 from Protocol 1.
Visualized Workflows and Pathways
Caption: Standard Boc-SPPS workflow for pyroglutamyl peptide synthesis.
Caption: Troubleshooting logic for low this compound coupling yield.
Caption: Reaction pathway showing desired coupling vs. racemization.
References
Technical Support Center: Minimizing Diketopiperazine Formation with Boc-pGlu-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of diketopiperazine (DKP) formation when using Boc-pGlu-OH in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide and a significant peak corresponding to the DKP byproduct in analytical chromatography (e.g., HPLC, LC-MS). | 1. Inappropriate Coupling Reagent: Carbodiimide-based reagents like DCC or DIC alone may not be efficient enough, leading to slow coupling and allowing more time for the intramolecular cyclization to form DKP. 2. Prolonged Reaction Time: Extended coupling times increase the likelihood of the deprotected N-terminus of the growing peptide chain attacking the activated carboxyl group of the preceding residue to form the DKP. 3. Elevated Temperature: Higher reaction temperatures can accelerate the rate of DKP formation. | 1. Select a More Efficient Coupling Reagent: Utilize a uronium/aminium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents promote rapid amide bond formation, minimizing the time for the competing DKP side reaction. 2. Optimize Reaction Time: Monitor the coupling reaction closely (e.g., using a Kaiser test) and quench the reaction as soon as it reaches completion. Avoid unnecessarily long reaction times. 3. Control the Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C) to slow down the rate of DKP formation. |
| Complete failure of the coupling reaction, with the major product being the DKP. | 1. Sequence-Specific Predisposition: Peptides with proline at the second position (pGlu-Pro-...) are particularly susceptible to DKP formation. 2. Suboptimal Base: The choice and amount of base used during coupling can influence the rate of DKP formation. | 1. Fragment Condensation Strategy: Synthesize the pGlu-Xaa dipeptide separately and then couple it to the subsequent amino acid or peptide fragment. This avoids the presence of a deprotected dipeptide on the resin, which is the precursor to DKP formation. 2. Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the coupling reaction. |
| Difficulty in purifying the target peptide away from the DKP byproduct. | Similar Chromatographic Properties: The target peptide and the DKP byproduct may have similar retention times in reversed-phase HPLC due to comparable hydrophobicity. | Optimize HPLC Conditions: - Gradient Modification: Use a shallower gradient to improve the separation between the two compounds. - Solvent System: Experiment with different solvent systems (e.g., alternative organic modifiers or ion-pairing agents) to alter the selectivity of the separation. - Column Chemistry: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different interaction mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis with Boc-pGlu-OH?
A1: Diketopiperazine formation is an intramolecular side reaction that can occur during peptide synthesis, particularly after the coupling of the second amino acid. When Boc-pGlu-OH is coupled to a second amino acid (e.g., Proline), the deprotected dipeptide can cyclize, forming a stable six-membered ring structure known as a diketopiperazine. This results in the cleavage of the dipeptide from the resin and the termination of the peptide chain elongation.
Q2: Why is the pGlu-Pro sequence particularly prone to DKP formation?
A2: The pGlu-Pro sequence is highly susceptible to DKP formation due to the conformational constraints imposed by the proline ring. The fixed phi (φ) angle of proline orients the peptide backbone in a way that favors the close proximity of the N-terminal amine of pyroglutamic acid and the carbonyl group of the peptide bond, facilitating the intramolecular cyclization.
Q3: How does the choice of coupling reagent affect DKP formation?
A3: The choice of coupling reagent has a significant impact on the extent of DKP formation. Faster and more efficient coupling reagents, such as HATU and HBTU, promote rapid amide bond formation, which outcompetes the slower, intramolecular cyclization reaction that leads to DKP formation. Slower reagents, like carbodiimides (DCC, DIC) used without additives, can result in a higher percentage of the DKP byproduct.
Q4: Can DKP formation be completely avoided?
A4: While complete avoidance can be challenging for highly susceptible sequences, DKP formation can be significantly minimized to negligible levels by optimizing the reaction conditions. This includes the use of highly efficient coupling reagents, low temperatures, minimal reaction times, and strategic approaches like fragment condensation.
Q5: How can I detect and quantify DKP formation?
A5: DKP formation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of the desired peptide and the DKP byproduct in the chromatogram, the relative amounts of each can be determined. Mass spectrometry can be used to confirm the identity of the DKP by its characteristic mass-to-charge ratio.
Data Presentation
The following tables summarize the illustrative impact of various factors on the formation of diketopiperazine when coupling Boc-pGlu-OH. Please note that these are representative values based on known chemical principles and literature on analogous reactions, and actual results may vary depending on the specific sequence and experimental conditions.
Table 1: Influence of Coupling Reagent on Diketopiperazine Formation
| Coupling Reagent | Additive | Typical Reaction Time | Illustrative Yield of Desired Peptide (%) | Illustrative Yield of DKP Byproduct (%) |
| DIC | - | 4-6 hours | 60-70 | 30-40 |
| DIC | HOBt | 2-4 hours | 80-85 | 15-20 |
| HBTU | DIEA | 30-60 minutes | 90-95 | 5-10 |
| HATU | DIEA | 15-30 minutes | >95 | <5 |
| PyBOP | DIEA | 30-60 minutes | 90-95 | 5-10 |
Table 2: Effect of Reaction Temperature on Diketopiperazine Formation (using DIC/HOBt)
| Temperature (°C) | Illustrative Yield of Desired Peptide (%) | Illustrative Yield of DKP Byproduct (%) |
| 40 | 70-75 | 25-30 |
| 25 (Room Temp) | 80-85 | 15-20 |
| 0 | >90 | <10 |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU to Minimize DKP Formation
This protocol is recommended for sequences known to be prone to diketopiperazine formation.
-
Resin Preparation: Swell the resin-bound amino acid (e.g., H-Pro-Resin) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Boc-pGlu-OH Activation: In a separate reaction vessel, dissolve Boc-pGlu-OH (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the activation mixture and agitate for 2-3 minutes at room temperature.
-
Coupling: Add the activated Boc-pGlu-OH solution to the resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and then DMF (3 times).
Protocol 2: DKP Minimization using a Fragment Condensation Strategy
This protocol is a robust method to circumvent DKP formation.
-
Dipeptide Synthesis in Solution:
-
Couple Boc-pGlu-OH to the methyl ester of the second amino acid (e.g., H-Pro-OMe) in solution using a suitable coupling reagent (e.g., HATU/DIEA in DMF).
-
Purify the resulting dipeptide, Boc-pGlu-Pro-OMe.
-
Saponify the methyl ester using a mild base (e.g., LiOH in THF/water) to yield the dipeptide acid, Boc-pGlu-Pro-OH.
-
Purify the dipeptide acid.
-
-
Coupling to Resin-Bound Peptide:
-
Activate the purified Boc-pGlu-Pro-OH (1.5 equivalents) with a coupling reagent like HATU (1.45 equivalents) and DIEA (3 equivalents) in DMF.
-
Couple the activated dipeptide to the deprotected N-terminus of the resin-bound peptide.
-
Monitor and wash as described in Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of diketopiperazine formation as a side reaction.
Caption: Workflow for minimizing diketopiperazine formation.
Technical Support Center: Boc-Pyr-OH Reaction Monitoring
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for monitoring reactions involving Boc-Pyr-OH, particularly in the context of solid-phase peptide synthesis (SPPS), using the Kaiser test.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and what is its primary application?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive qualitative chemical test used to detect the presence of primary amines.[1][2] In drug development and peptide synthesis, its main application is to monitor the progress of solid-phase peptide synthesis (SPPS).[3] It helps determine whether a coupling reaction (adding an amino acid) is complete or if the deprotection step (removing a protecting group to expose an amine) has been successful.[1]
Q2: How does the Kaiser test work?
The test is based on the reaction of ninhydrin with a primary amine. In the presence of a primary amine, two ninhydrin molecules react to form a characteristic deep blue or purple-colored product known as Ruhemann's purple.[4][5] This color change indicates the presence of a free primary amine. A colorless or yellow/brown result indicates the absence of a primary amine.[3]
Q3: Can I use the Kaiser test to directly monitor the deprotection of this compound?
This is a critical point. The Kaiser test is generally not reliable for directly monitoring the N-terminus of pyroglutamic acid (Pyr). This compound has a protected secondary amine (a lactam), and after Boc deprotection, the resulting Pyr residue still contains a secondary amine.[6][7] The standard Kaiser test gives a strong positive (blue color) result only for primary amines. Secondary amines, like proline or pyroglutamic acid, typically yield a less intense yellow, red, or brown color, which can be difficult to interpret or can be mistaken for a negative result.[4][6]
Q4: If the Kaiser test is unreliable for Pyr, when should I use it in a synthesis involving this compound?
The Kaiser test is essential for the step before coupling this compound. To couple this compound onto a growing peptide chain, the N-terminal amino acid of that chain must first be deprotected, exposing a primary amine (assuming it's not a proline). You would perform a Kaiser test at this stage.
-
A strong blue color confirms that the deprotection was successful and the peptide-resin is ready for the coupling reaction with this compound.[8]
-
A yellow or colorless result indicates the deprotection failed, and you should repeat it before proceeding.[8]
Q5: What are the alternative tests for secondary amines like pyroglutamic acid?
For confirming the presence of an N-terminal secondary amine, such as after a failed coupling of a different amino acid onto a Pyr-terminated peptide, the Isatin Test or the Chloranil Test are recommended alternatives.[2][6][9] These tests are specifically designed to give a clear positive result (typically blue) for secondary amines.[6]
Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol is used to detect free primary amines on a solid-phase resin, for instance, after a deprotection step.
Reagent Preparation
| Reagent | Component 1 | Component 2 | Component 3 |
| Reagent A | 1.0 mL of 0.001M KCN (aq) | 49 mL of Pyridine | - |
| Reagent B | 1.0 g of Ninhydrin | 20 mL of n-Butanol | - |
| Reagent C | 40 g of Phenol | 20 mL of n-Butanol | - |
| Note: The KCN solution for Reagent A is prepared by dissolving 16.5 mg of KCN in 25 mL of distilled water, and then using 1.0 mL of this stock solution.[2] |
Procedure
-
Collect a small sample of resin (10-15 beads) in a clean, small test tube.
-
Add 2-3 drops of Reagent A (KCN in Pyridine).
-
Add 2-3 drops of Reagent B (Ninhydrin in Butanol).
-
Add 2-3 drops of Reagent C (Phenol in Butanol).
-
Heat the test tube in a heating block at 100-110°C for 5 minutes.[2][8]
-
Remove the tube and observe the color of the beads and the solution.
Protocol 2: Chloranil Test (for Secondary Amines)
Reagent Preparation
| Reagent | Component 1 | Component 2 |
| Reagent A | Acetaldehyde | - |
| Reagent B | 2% p-chloranil in DMF | - |
Procedure
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of a secondary amine.[6]
Visualization of Workflows and Principles
Caption: Workflow for the Kaiser test after a deprotection step.
Caption: Chemical principle of the Kaiser test reaction.
Troubleshooting Guide
| Problem | Observation | Possible Cause(s) | Recommended Solution(s) |
| False Positive [10][11] | Test is blue/positive after a coupling step, suggesting the reaction failed. | 1. Inefficient Washing: Residual base (e.g., DIPEA) or unreacted primary amine from the previous step remains.[12]2. Reagent Degradation: Old or improperly stored Kaiser test reagents.3. Excessive Heating: Overheating during the test (>5-7 min) can cause cleavage of some protecting groups, exposing a primary amine.[6][13]4. Resin Degradation: Certain resin types can be damaged, exposing amine-like functional groups.[12] | 1. Ensure thorough and repeated washing of the resin with appropriate solvents (e.g., DMF, DCM) after the coupling step.2. Prepare fresh Kaiser test solutions, especially Reagent A.3. Strictly adhere to the recommended heating time and temperature.4. If the problem persists, consider cleaving a small amount of resin and analyzing the product via mass spectrometry to confirm the coupling.[12] |
| False Negative [10][11] | Test is yellow/colorless after a deprotection step, suggesting the reaction failed. | 1. Deprotection Failure: The deprotection step was indeed unsuccessful.[8]2. Sample Error: The resin sample was not taken correctly or was too small. | 1. Repeat the deprotection step. If it fails again, check the freshness and concentration of the deprotection reagent (e.g., TFA in DCM).2. Ensure a representative sample of beads is taken for the test. |
| Ambiguous Result | The color is a faint blue, reddish-brown, or orange after coupling this compound. | 1. Secondary Amine Presence: This is the expected result for N-terminal secondary amines like proline or pyroglutamic acid.[4][6] It does not necessarily indicate a failed reaction.2. Incomplete Coupling: A small amount of primary amine may remain, leading to a weak positive result. | 1. This result is inconclusive with the standard Kaiser test. Use an alternative method like the Chloranil test to confirm the presence of the secondary amine.2. To ensure complete reaction, consider a second or "double" coupling step before testing again.[6] If a small amount of unreacted amine persists, cap the remaining sites with acetic anhydride.[6] |
| Persistently Positive Test | The test remains blue even after repeated coupling attempts. | 1. Peptide Aggregation: The peptide sequence may be aggregating on the resin, preventing reagents from reaching the reactive site.[6][12]2. Difficult Sequence: Steric hindrance may be making the coupling reaction inherently slow or inefficient. | 1. Change the solvent to disrupt aggregation (e.g., use NMP or DMSO instead of DMF).[6]2. Switch to a more powerful coupling reagent (e.g., HATU instead of HBTU).[6]3. If coupling remains incomplete, cap the unreacted amines to prevent deletion sequences in the final product.[6] |
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. Ninhydrin - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. peptide.com [peptide.com]
- 7. Kaiser Test (Ninhydrin Test) [langene.com]
- 8. rsc.org [rsc.org]
- 9. Kaiser Test (Ninhydrin Test) [langene.com]
- 10. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 11. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Containing Pyroglutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing pyroglutamic acid (pGlu).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid and why is its formation a concern in peptide synthesis and purification?
A1: Pyroglutamic acid (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu) residue. This modification can occur spontaneously during peptide synthesis, cleavage, purification, and even storage. The formation of pGlu is a significant concern because it leads to heterogeneity in the final peptide product, complicating purification. Furthermore, the conversion of the N-terminal amine to a neutral amide changes the peptide's net charge and can alter its biological activity and stability.
Q2: Under what conditions does the spontaneous cyclization of N-terminal glutamine or glutamic acid occur?
A2: The cyclization of N-terminal glutamine is a spontaneous process influenced by factors such as pH and temperature. The reaction is often accelerated under weakly acidic or basic conditions, as well as by heat. For example, incubation at 37°C can significantly increase the rate of conversion. N-terminal glutamic acid can also cyclize to pGlu, but this process is generally slower than the cyclization of glutamine.
Q3: What are the primary challenges in purifying peptides containing pyroglutamic acid?
A3: The main challenge is the separation of the target pGlu-peptide from its uncyclized precursor (the peptide with an N-terminal Gln or Glu). These two species often have very similar hydrophobic profiles, leading to co-elution during reversed-phase high-performance liquid chromatography (RP-HPLC), which is the most common purification method for peptides. Additionally, the crude synthetic peptide mixture contains other impurities like deletion sequences and truncated peptides that also need to be removed.
Q4: What are common side reactions to be aware of during the synthesis of pGlu-containing peptides?
A4: Besides the unintended formation of pGlu, a significant side reaction is the formation of diketopiperazines (DKPs). This is particularly prevalent when proline is one of the first two amino acids in the sequence. Another common side reaction is aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Co-elution of pGlu-peptide and Gln/Glu-precursor in RP-HPLC | Similar hydrophobicity of the two peptides. | Optimize RP-HPLC conditions: - Gradient: Employ a shallower acetonitrile gradient to improve resolution.- Ion-Pairing Agent: Vary the concentration or type of ion-pairing agent (e.g., trifluoroacetic acid - TFA, formic acid). Lower concentrations of TFA can sometimes improve peak shape for basic peptides.- pH: Adjusting the mobile phase pH can alter the charge state of the peptides and improve separation.Utilize an orthogonal purification method: - Ion-Exchange Chromatography (IEX): The loss of the positively charged N-terminal amine upon pGlu formation provides a handle for separation by cation exchange chromatography. |
| Low yield of the desired pGlu-peptide | Incomplete cyclization of the N-terminal Gln/Glu precursor. | Promote cyclization post-synthesis: - Incubate the purified Gln-peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 2.5) at an elevated temperature (e.g., 37°C) and monitor the conversion by HPLC. |
| Side reactions during synthesis (e.g., diketopiperazine formation). | Optimize synthesis strategy: - If coupling pGlu to a Gln-Pro sequence, consider synthesizing the pGlu-Gln dipeptide first before coupling to proline to minimize DKP formation. | |
| Presence of unexpected impurities | Degradation of the peptide during purification or storage. | Minimize harsh conditions: - Perform purification steps at reduced temperatures (4°C).- Avoid prolonged exposure to highly acidic or basic conditions.- For long-term storage, lyophilize the purified peptide. |
| Formation of by-products from protecting groups. | Ensure complete cleavage and removal of all protecting groups and scavengers post-synthesis. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Strategies for pGlu-Peptides
| Parameter | Synthesis with Pre-formed pGlu Derivative | In-situ Cyclization of N-terminal Gln |
| Starting Material Cost | Higher | Lower |
| Typical Crude Purity | Generally higher | Variable, often lower due to incomplete cyclization |
| Overall Yield | Can be higher due to a more direct route | Potentially lower due to side reactions and purification losses |
| Purification Costs | Generally lower | Can be significantly higher due to complex mixtures |
| Risk of Side Reactions | Lower risk of cyclization-related side products | Higher risk of incomplete cyclization and other side reactions |
This table provides a qualitative comparison based on information from various sources.
Experimental Protocols
Protocol 1: RP-HPLC Purification of pGlu-Peptides
This protocol provides a general framework for the purification of pGlu-peptides. Optimization will be required for each specific peptide.
-
Column: C18 silica-based column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow linear gradient of Mobile Phase B. For example, 5-45% B over 40 minutes. The exact gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable organic solvent and dilute with Mobile Phase A. Filter the sample before injection.
-
Fraction Collection: Collect fractions across the elution profile and analyze by analytical HPLC or mass spectrometry to identify the fractions containing the pure pGlu-peptide.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Ion-Exchange Chromatography for pGlu-Peptide Purification
This protocol is designed as an orthogonal step to RP-HPLC, particularly useful for separating the pGlu-peptide from its Gln/Glu precursor.
-
Resin: A strong cation exchange resin (e.g., sulfopropyl-based).
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the Gln/Glu-peptide is positively charged, and the pGlu-peptide is neutral (e.g., 20 mM sodium phosphate, pH 3.0).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
Equilibration: Equilibrate the column with at least 5 column volumes of Buffer A.
-
Sample Loading: Dissolve the peptide mixture in Buffer A and load it onto the column. The Gln/Glu-peptide should bind to the resin, while the neutral pGlu-peptide will be found in the flow-through.
-
Washing: Wash the column with Buffer A to collect all of the unbound pGlu-peptide.
-
Elution (of bound precursor): Elute the bound Gln/Glu-peptide with a linear gradient of Buffer B or a step gradient.
-
Analysis: Analyze the flow-through and eluted fractions by RP-HPLC and mass spectrometry to confirm the separation.
Visualizations
Caption: General workflow for the purification of pyroglutamic acid-containing peptides.
Caption: Troubleshooting logic for co-elution issues in pGlu-peptide purification.
Technical Support Center: Coupling Reactions with Boc-Pyr-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving Boc-L-pyroglutamic acid (Boc-Pyr-OH). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common coupling reagents to enhance the efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes coupling this compound challenging?
A: The coupling of this compound can present challenges due to the steric hindrance of its cyclic structure. This can slow down the reaction rate and may require more potent coupling reagents or optimized reaction conditions to achieve high yields.
Q2: What are the most common side reactions when coupling this compound?
A: A significant side reaction is the formation of diketopiperazines, especially when coupling pyroglutamic acid with proline derivatives.[1][2] This occurs through the condensation of the pyroglutamic acid active ester with the C-protected glutaminyl (or asparaginyl)-proline derivative.[1] Additionally, like other amino acids, there is a risk of racemization, although this can be minimized by using additives like 1-hydroxybenzotriazole (HOBt).[3][4]
Q3: Which coupling reagent is best for this compound?
A: The choice of coupling reagent depends on factors like the specific amine being coupled, desired reaction time, and cost. Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and generally lead to high yields with low racemization.[5] Carbodiimides such as EDC in combination with HOBt are a cost-effective option, though they may be less reactive.[4][5] For sterically hindered couplings, more powerful reagents like HATU are often preferred.[6]
Q4: Can I use unprotected pyroglutamic acid for coupling?
A: Yes, it is possible to use unprotected pyroglutamic acid in coupling reactions. The nitrogen in the pyroglutamic acid is part of an amide group and is therefore less reactive, making N-protection not strictly necessary.[7] However, using the Boc-protected form can improve solubility and provide more controlled reaction conditions.[7]
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent is critical for the success of the reaction. Below is a summary of the expected performance of common coupling reagents for this compound based on their general performance in peptide synthesis.
| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | High (>90%)[5] | Very Low[5] | Advantages: High reactivity, low rates of racemization, and particularly effective for sterically hindered amino acids.[5][6] Disadvantages: Higher cost compared to other reagents.[5] |
| HBTU | High (>90%)[5] | Low[5] | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[5][8] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[5] |
| EDC/HOBt | Good (70-90%)[5] | Low to Moderate[5] | Advantages: Cost-effective, and the water-soluble byproducts are easily removed.[5] Disadvantages: Generally lower reactivity compared to uronium/aminium salt-based reagents.[5] |
Experimental Protocols
Below are detailed protocols for coupling this compound using HBTU, HATU, and EDC/HOBt.
Protocol 1: Coupling using HBTU[9]
This protocol describes a general procedure for the solution-phase coupling of Boc-L-pyroglutamic acid with a generic amine (R-NH₂).
Materials and Reagents:
-
N-Boc-L-pyroglutamic acid (this compound)
-
Amine (primary or secondary)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HBTU (1.05 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using HATU[10]
This protocol is adapted for the coupling of this compound based on general procedures for HATU-mediated couplings.
Materials and Reagents:
-
N-Boc-L-pyroglutamic acid (this compound)
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.05 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. Reactions with HATU are generally faster than with HBTU, often completing within 30 minutes to 2 hours.
-
Follow the same work-up and purification procedure as described for the HBTU protocol.
Protocol 3: Coupling using EDC/HOBt[10]
This protocol is a standard procedure for carbodiimide-mediated couplings and is adapted for this compound.
Materials and Reagents:
-
N-Boc-L-pyroglutamic acid (this compound)
-
Amine (primary or secondary) hydrochloride salt
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent), the amine hydrochloride salt (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (1.2 equivalents) to the solution and cool to 0 °C.
-
Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described for the HBTU protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Activation: The coupling reagent may not be potent enough to overcome the steric hindrance of this compound. | Switch to a more powerful coupling reagent like HATU.[6] |
| Poor Solubility: Reactants may not be fully dissolved. | Ensure all reactants are fully dissolved in a suitable solvent like DMF. Sonication can aid dissolution. | |
| Incomplete Reaction: Reaction time may be insufficient. | Extend the reaction time and continue to monitor by TLC or LC-MS. | |
| Presence of Side Products | Diketopiperazine Formation: Especially when coupling with proline derivatives.[1] | This side reaction is challenging to avoid completely. Optimization of coupling time and temperature may help. Consider alternative synthetic strategies if this is a major issue. |
| Racemization: Loss of stereochemical integrity. | Ensure an additive like HOBt is used, especially with carbodiimide reagents.[4] Uronium/aminium reagents like HATU generally result in lower racemization.[5] | |
| Difficulty in Purification | Unreacted Starting Materials: Incomplete reaction. | Re-optimize the reaction conditions to drive the reaction to completion. Consider a second coupling step. |
| Byproducts from Coupling Reagent: e.g., tetramethylurea from HBTU/HATU or dicyclohexylurea from DCC. | For water-soluble byproducts (from EDC), perform an aqueous workup.[4] For insoluble byproducts, filtration is effective. For other soluble byproducts, purification by chromatography is necessary. |
Visualizations
Experimental Workflow for this compound Coupling
Caption: General workflow for the solution-phase coupling of this compound.
HBTU-Mediated Amide Coupling Mechanism
Caption: The reaction mechanism for HBTU-mediated amide bond formation.
Troubleshooting Logic for Low Yield
References
- 1. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-Pyr-OH and Fmoc-pGlu(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the introduction of an N-terminal pyroglutamic acid (pGlu) is a critical step in the synthesis of many biologically active peptides, such as Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH). This modification confers stability against enzymatic degradation by aminopeptidases. The choice of the protected pyroglutamic acid derivative is pivotal and is primarily dictated by the overall solid-phase peptide synthesis (SPPS) strategy: Boc/Bzl or Fmoc/tBu. This guide provides an objective comparison of Boc-Pyr-OH and Fmoc-pGlu(tBu)-OH, supported by established chemical principles and experimental considerations.
Overview of the Synthetic Strategies
The selection between this compound and Fmoc-pGlu(tBu)-OH is fundamentally a choice between two distinct and orthogonal protection chemistries.
-
Boc-SPPS with this compound: This "classic" approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. The synthesis involves repetitive treatment with trifluoroacetic acid (TFA) for Boc removal, followed by neutralization. The final cleavage of the peptide from the resin and removal of side-chain protecting groups typically requires a strong acid, such as liquid hydrogen fluoride (HF).[1] this compound is used as the final amino acid to be coupled in the synthesis of a pGlu-peptide.[2][3]
-
Fmoc-SPPS with Fmoc-pGlu(tBu)-OH: This is the more modern and widely adopted strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[4][] The Fmoc group is removed by a mild base, typically piperidine, while the side-chain protecting groups, such as the tert-butyl (tBu) ether on the pyroglutamic acid, are acid-labile.[6] This orthogonality allows for milder overall reaction conditions, avoiding the repeated use of strong acids during the synthesis cycles.[7][8]
Data Presentation: A Quantitative Comparison
While direct, side-by-side comparative studies with quantitative data for these two specific reagents are not abundant in the literature, the following table summarizes the expected performance based on the principles of Boc and Fmoc chemistries. The data is illustrative of a typical synthesis of a short to medium-length peptide.
| Parameter | This compound (in Boc-SPPS) | Fmoc-pGlu(tBu)-OH (in Fmoc-SPPS) |
| Typical Coupling Efficiency | >99% | >99% |
| Typical Crude Purity | Variable, potentially lower due to harsh final cleavage conditions. | Generally higher due to milder deprotection and cleavage conditions.[9] |
| Overall Yield | Potentially lower due to cumulative side reactions and harsher cleavage. | Can be higher due to a cleaner reaction profile and milder conditions.[9] |
| Synthesis Time | Can be longer due to the need for neutralization steps after each deprotection. | Potentially shorter due to faster deprotection cycles in automated synthesis.[9] |
| Purification Costs | Can be higher due to lower crude purity.[9] | Generally lower due to higher crude purity.[9] |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation). | Highly compatible with acid-sensitive post-translational modifications.[7] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-pGlu(tBu)-OH in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol assumes the peptide chain has been assembled on a suitable resin (e.g., MBHA for a C-terminal amide) and the final Nα-Boc group has been removed.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes.[1]
-
Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again.[1]
-
Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[1]
-
Wash the resin several times with the coupling solvent (e.g., DMF).[1]
-
-
Coupling of this compound:
-
Prepare the activation mixture: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and an activator such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated this compound solution to the neutralized peptide-resin.[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative result indicates completion).[1]
-
Wash the resin extensively with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, cool the reaction vessel to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel containing the peptide-resin and appropriate scavengers (e.g., anisole).
-
Stir the reaction mixture at 0 °C for 1-2 hours.[1]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the crude product.[1]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
-
Protocol 2: Incorporation of Fmoc-pGlu(tBu)-OH in Fmoc-SPPS
This protocol assumes the peptide chain has been assembled on a suitable resin (e.g., Rink Amide for a C-terminal amide) and the final Nα-Fmoc group has been removed.
-
Resin Preparation:
-
Coupling of Fmoc-pGlu(tBu)-OH:
-
Prepare the activation mixture: In a separate vial, dissolve Fmoc-pGlu(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[10]
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5).
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for introducing the pyroglutamic acid moiety using both Boc and Fmoc strategies in SPPS.
Conclusion
The choice between this compound and Fmoc-pGlu(tBu)-OH is intrinsically linked to the overarching SPPS strategy.
This compound remains a viable option, particularly in laboratories well-equipped for Boc chemistry and for the synthesis of peptides that are not sensitive to strong acids. Its primary drawback lies in the harsh conditions required for final cleavage, which can lead to a higher incidence of side products and more challenging purification.
Fmoc-pGlu(tBu)-OH , on the other hand, aligns with the more modern, milder, and versatile Fmoc-SPPS strategy. The orthogonality of the Fmoc and tBu protecting groups allows for the synthesis of a wider range of peptides, including those with sensitive modifications, often resulting in higher crude purity and simplifying downstream processing.[][7][9] While the initial cost of Fmoc-protected amino acids may be higher, the potential for increased yield, higher purity, and reduced purification efforts can make it a more cost-effective choice in the long run.[9] For most applications, especially in the context of complex and sensitive peptides, the Fmoc-based approach with Fmoc-pGlu(tBu)-OH is the preferred method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Introduction of N-Terminal Pyroglutamic Acid
For researchers, scientists, and drug development professionals, the presence of an N-terminal pyroglutamic acid (pGlu) residue is a critical post-translational modification that can significantly impact the stability, activity, and therapeutic potential of peptides and proteins. This guide provides an objective comparison of the primary alternative methods for introducing this modification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research and development needs.
The formation of N-terminal pyroglutamic acid, a cyclic lactam, can occur through spontaneous chemical conversion, be catalyzed by enzymes, or be incorporated directly during peptide synthesis. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, yield, purity, and scalability.
Comparison of Core Methodologies
The selection of a method for introducing N-terminal pyroglutamic acid is a critical decision in the synthesis and manufacturing of peptides and proteins. The three primary approaches—chemical cyclization, enzymatic conversion, and direct coupling—are compared below based on key performance indicators.
| Parameter | Chemical Cyclization (from Gln/Glu) | Enzymatic Conversion (Glutaminyl Cyclase) | Direct Coupling (using pGlu derivatives) |
| Typical Yield | Variable, often lower due to incomplete reaction and side products. Can be >95% under optimized conditions. | High, often >95% conversion.[1] | Generally high and predictable. |
| Purity of Crude Product | Variable, may require extensive purification to remove uncyclized precursors and byproducts. | High, due to the high specificity of the enzyme. | Generally high, with fewer side reactions related to pGlu formation.[2] |
| Reaction Time | Can be slow, ranging from hours to days depending on conditions.[3][4] | Typically rapid, from minutes to a few hours. | Incorporated during standard peptide synthesis cycles. |
| Reaction Conditions | Often requires acidic or basic pH, and/or elevated temperatures (e.g., 37-50°C).[2] | Mild physiological conditions (e.g., pH 6.0-8.0, room temperature to 37°C).[5][6] | Standard solid-phase or solution-phase peptide synthesis conditions. |
| Substrate Scope | Limited to peptides with N-terminal Gln or Glu. The rate of cyclization can be sequence-dependent. | Specific for N-terminal Gln, and to a lesser extent, Glu.[6] | Broad applicability to various peptide sequences. |
| Key Advantages | Utilizes readily available Gln or Glu precursors. Can occur spontaneously under certain conditions. | High specificity and efficiency, mild reaction conditions, minimal side products. | High purity of the final product, predictable outcome, avoids post-synthesis modification steps.[2] |
| Key Disadvantages | Incomplete conversion, potential for side reactions (e.g., diketopiperazine formation), harsh conditions may affect peptide integrity.[2][3][7] | Cost and availability of the enzyme, potential for immunogenicity if the enzyme is not completely removed. | Higher cost of pGlu building blocks (e.g., Fmoc-pGlu-OH).[2] |
Experimental Protocols
Detailed methodologies for the key experimental approaches are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences and applications.
Method 1: Chemical Cyclization of N-Terminal Glutamine (Post-SPPS)
This protocol describes the acid-catalyzed cyclization of an N-terminal glutamine residue in a purified peptide.
1. Peptide Synthesis:
- Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
- In the final coupling step, incorporate Fmoc-Gln(Trt)-OH as the N-terminal amino acid.
2. Cleavage and Deprotection:
- Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
3. Purification of the Gln-Peptide:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length peptide with the N-terminal glutamine.
4. Cyclization Reaction:
- Dissolve the purified Gln-peptide in an acidic buffer, for example, 20 mM sodium phosphate at pH 2.5, to a concentration of >1 mM.[3]
- Incubate the solution at 37°C.[3]
- Monitor the reaction progress by analytical RP-HPLC or mass spectrometry. The pGlu-containing peptide will typically have a longer retention time than the Gln-precursor. The reaction may take 120 hours or more to reach completion.[3]
5. Final Purification:
- Once the desired level of conversion is achieved, re-purify the peptide by RP-HPLC to isolate the final N-terminal pyroglutamic acid peptide.
Method 2: Enzymatic Conversion using Glutaminyl Cyclase
This protocol outlines the use of glutaminyl cyclase (QC) to convert an N-terminal glutamine to pyroglutamic acid.
1. Peptide/Protein Preparation:
- Synthesize and purify the target peptide or protein with an N-terminal glutamine residue as described in Method 1 (steps 1-3).
- Ensure the purified product is in a buffer compatible with QC activity (e.g., Tris-HCl or phosphate buffer at a pH between 6.0 and 8.0).
2. Enzymatic Reaction:
- Prepare a reaction mixture containing the purified Gln-peptide/protein at a suitable concentration (e.g., 1 mg/mL).
- Add glutaminyl cyclase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can range from 1:100 to 1:1000 (enzyme:substrate, w/w).
- Incubate the reaction at 37°C.
3. Reaction Monitoring:
- Monitor the conversion of the Gln-peptide/protein to the pGlu form by RP-HPLC or mass spectrometry at various time points (e.g., 1, 2, 4, and 8 hours).
4. Reaction Quenching and Purification:
- Once the reaction is complete, the enzyme can be inactivated by heat denaturation or by the addition of a denaturant, followed by purification of the pGlu-peptide/protein using RP-HPLC or other appropriate chromatographic techniques to remove the enzyme.
Method 3: Direct Coupling of Fmoc-pGlu-OH in SPPS
This protocol describes the direct incorporation of a pre-formed pyroglutamic acid residue during Fmoc-based SPPS.[2]
1. Resin Preparation and Peptide Elongation:
- Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Perform the synthesis of the desired peptide sequence C-terminal to the N-terminal pGlu using standard Fmoc-SPPS cycles of deprotection (e.g., with 20% piperidine in DMF) and coupling.
2. Final Coupling of Fmoc-pGlu-OH:
- Following the final deprotection step to expose the N-terminal amine of the peptide-resin, prepare the activated Fmoc-pGlu-OH.
- Dissolve Fmoc-pGlu-OH and a coupling agent (e.g., HCTU) in DMF, and add an activator base (e.g., DIPEA).
- Add the activated Fmoc-pGlu-OH solution to the peptide-resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
3. Cleavage and Deprotection:
- Once the coupling is complete, wash the resin thoroughly.
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
4. Purification:
- Precipitate, wash, and lyophilize the crude peptide.
- Purify the final pGlu-peptide by RP-HPLC.
Mandatory Visualizations
The following diagrams illustrate the chemical and logical relationships of the described methods and a relevant biological signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminyl cyclases unfold glutamyl cyclase activity under mild acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Characterization of Boc-Pyr-OH Derivatives
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chiral building blocks like N-(tert-Butoxycarbonyl)-L-pyroglutamic acid (Boc-Pyr-OH) and its derivatives. This guide provides a comparative overview of NMR data for this compound and related compounds, detailed experimental protocols, and visual workflows to aid in the characterization process.
The tert-butoxycarbonyl (Boc) protecting group is frequently utilized in peptide synthesis to prevent unwanted reactions at the amino group of pyroglutamic acid.[1][2] The unique cyclic structure of pyroglutamic acid, a derivative of glutamic acid, makes it a valuable component in the synthesis of various pharmaceuticals, including thyrotropin-releasing hormone (TRH).[2][3]
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a common derivative, Boc-L-pyroglutamic acid methyl ester. These values are compiled from various sources and provide a baseline for comparison. Actual chemical shifts can be influenced by the solvent and experimental conditions.[4]
Table 1: ¹H NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
| Boc-L-pyroglutamic acid (this compound) | Boc (C(CH₃)₃) | ~1.4 | s |
| Pyroglutamate Ring Protons | 2.0 - 4.5 | m | |
| Boc-L-pyroglutamic acid methyl ester | Boc (C(CH₃)₃) | ~1.40 | s |
| Pyroglutamate Ring Protons | 1.90 - 2.27 | m | |
| Methyl Ester (OCH₃) | ~3.70 | s | |
| Alpha-Proton (CH) | ~4.51 | m | |
| N-Boc glutamic acid | Boc (C(CH₃)₃) | 1.38 | s |
| CH₂ | 2.25, 2.55 | m | |
| CH | 4.45 | m | |
| NH | 5.25 | s |
Data inferred from analogous structures and publicly available spectra.[5][6]
Table 2: ¹³C NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (δ) in ppm |
| Boc-L-pyroglutamic acid (this compound) | Boc (C(CH₃)₃) | ~28.5 |
| Boc (Quaternary C) | ~80.0 | |
| Boc (C=O) | ~156 | |
| Lactam (C=O) | ~170 | |
| Boc-L-pyroglutamic acid tert-butyl ester | Boc & OtBu (C(CH₃)₃) | Not specified |
| Boc (C=O) | ~155 | |
| Lactam (C=O) | ~170 |
Data inferred from analogous structures.[4][5]
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for small molecule characterization.[7][8]
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[4] The choice of solvent is critical as it can influence chemical shifts.[4]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[4]
-
For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[4]
2. NMR Data Acquisition: A variety of 1D and 2D NMR experiments can be employed for comprehensive structural analysis.[8]
-
1D ¹H NMR: This is the standard experiment to identify all proton signals. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[4]
-
1D ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon atoms. Typical parameters involve 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[4]
-
2D COSY (Correlation Spectroscopy): A gradient-enhanced COSY (gCOSY) spectrum helps to identify scalar-coupled protons, typically those on adjacent carbons.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for piecing together the molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is useful for determining the spatial proximity of protons, providing insights into the three-dimensional structure of the molecule.
Visualization of Experimental Workflow and Logic
To further clarify the process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a decision-making process for characterizing this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
A Cost-Benefit Analysis of Boc-Pyr-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides featuring an N-terminal pyroglutamic acid (pGlu) residue presents a critical strategic choice. This decision directly impacts the efficiency, cost, and purity of the final active pharmaceutical ingredient (API). The two primary strategies involve either the direct incorporation of a protected pyroglutamic acid derivative, such as Boc-Pyr-OH (N-Boc-L-pyroglutamic acid) , or the post-synthesis, in-situ cyclization of an N-terminal glutamine (Gln) residue.
This guide provides a comprehensive cost-benefit analysis of these two methodologies. The direct incorporation of this compound offers a more controlled and predictable route, often yielding a cleaner crude product and simplifying downstream purification. In contrast, the in-situ cyclization of glutamine, while utilizing a less expensive initial building block, can introduce process variability and purification challenges due to incomplete reactions and potential side products.
Comparative Analysis: Direct Incorporation vs. In-situ Cyclization
The selection of a synthetic strategy for large-scale production requires a holistic evaluation beyond the initial cost of the amino acid derivative. Factors such as process time, solvent consumption, yield, purity, and the cost of purification are critical to the overall economic viability.
| Parameter | Direct Incorporation of this compound | In-situ Cyclization of N-Terminal Gln | Rationale & Key Considerations |
| Starting Material Cost | Higher | Lower | This compound is a specialized derivative and typically has a higher per-gram cost than standard protected glutamine (e.g., Boc-Gln(Trt)-OH).[1] |
| Process Complexity | Lower | Higher | The direct method involves a standard Boc-SPPS cycle. The cyclization method requires an additional, carefully controlled reaction step post-synthesis or during cleavage.[2][3] |
| Typical Crude Purity | Generally Higher | Variable, Often Lower | Direct incorporation avoids the side reactions associated with glutamine cyclization, leading to a cleaner crude product.[1] Incomplete cyclization is a common issue with the alternative method.[4] |
| Overall Yield | Potentially Higher | Potentially Lower | Higher crude purity and a more direct route can lead to higher overall yields after purification.[1] Losses during the purification of complex mixtures can reduce the final yield of the cyclization method. |
| Synthesis & Purification Time | Shorter | Longer | A cleaner crude product significantly reduces the time and resources required for purification.[1] Separating the desired pGlu-peptide from uncyclized Gln-peptide and other impurities can be challenging and time-consuming.[4] |
| Risk of Side Reactions | Low | Moderate to High | The primary risk is diketopiperazine formation if pGlu is the second residue in the sequence.[5] The cyclization of Gln can be incomplete and is influenced by pH, temperature, and time, leading to product heterogeneity.[2][3][6] |
| Predictability & Scalability | High | Moderate | The direct approach offers greater batch-to-batch consistency. The cyclization step can introduce variability, making process scale-up more challenging. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible, large-scale peptide synthesis. Below are representative protocols for Boc-based Solid-Phase Peptide Synthesis (SPPS) for both strategies.
Protocol 1: Direct Incorporation of this compound
This protocol outlines the standard cyclical workflow for Boc-SPPS, incorporating this compound as the N-terminal residue.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dimethylformamide (DMF) or dichloromethane (DCM).[7][8]
-
First Amino Acid Attachment: Couple the C-terminal Boc-protected amino acid to the resin, typically using the cesium salt method for Merrifield resins to prevent racemization.[8]
-
Boc-SPPS Cycle: For each subsequent amino acid, perform the following steps:
-
Deprotection: Remove the N-terminal Boc group using 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[8]
-
Washing & Neutralization: Wash the resin with DCM and isopropanol (IPA). Neutralize the resulting TFA salt on the N-terminus with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[7][9]
-
Coupling: Dissolve the next Boc-amino acid (2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA to activate the amino acid and add the solution to the resin. Agitate for 1-2 hours.[7] Monitor reaction completion with a ninhydrin (Kaiser) test.
-
-
N-Terminal Capping with this compound: For the final coupling step, use this compound as the amino acid to be incorporated.
-
Final Cleavage: After sequence completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole) are typically added to prevent side reactions.[7]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis with In-situ Cyclization of N-Terminal Glutamine
This protocol involves synthesizing the full-length peptide with Gln at the N-terminus, followed by a dedicated step to induce cyclization.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using the Boc-SPPS cycle as described in Protocol 1. The N-terminal residue will be a side-chain protected glutamine (e.g., Boc-Gln(Trt)-OH).
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all protecting groups as described in Protocol 1, Step 5.
-
Glutamine Cyclization:
-
Dissolve the crude, purified Gln-peptide in an appropriate buffer. Conditions reported to promote cyclization include incubation in an acidic buffer (e.g., 20 mM sodium phosphate, pH 2.5) at 37°C for an extended period (e.g., 120 hours).[2]
-
Alternatively, cyclization can occur spontaneously and may be accelerated in phosphate buffers.[6][10] The reaction progress should be monitored by HPLC to determine the optimal reaction time.
-
-
Final Purification: Re-purify the peptide mixture by RP-HPLC to isolate the desired pyroglutamyl peptide from any remaining uncyclized glutaminyl peptide and potential side products.
Mandatory Visualizations
Caption: Comparative workflows for pyroglutamyl peptide synthesis.
Caption: Logical relationship of factors influencing synthesis strategy.
Caption: Signaling pathway of Thyrotropin-Releasing Hormone (TRH).
Conclusion and Recommendation
For large-scale synthesis where process robustness, predictability, and final product purity are paramount, the direct incorporation of This compound is often the superior strategy. While the initial raw material cost is higher, this is frequently offset by significant savings in process time, reduced solvent consumption for purification, and higher overall yields. The simplified workflow minimizes the risk of batch failure and ensures greater consistency, which are critical considerations in a commercial manufacturing environment.
The in-situ cyclization of N-terminal glutamine may be considered for smaller-scale research applications or if the cost of this compound is prohibitive. However, this approach necessitates significant process development and optimization to control the cyclization reaction and manage the complex purification challenges, making it a less desirable option for large-scale, GMP (Good Manufacturing Practice) production.
References
- 1. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of N-amidino-pyroglutamic acid into peptides using intramolecular cyclization of alpha-guanidinoglutaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Peptides Synthesized with Boc-Pyr-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides with an N-terminal pyroglutamic acid (pGlu) is a critical consideration for enhancing peptide stability. The pGlu moiety, a cyclic lactam of glutamic acid, protects peptides from degradation by aminopeptidases, a common challenge in the development of peptide-based therapeutics. This guide provides a comprehensive comparison of synthesizing peptides using a pre-formed, protected pyroglutamic acid building block, specifically Boc-Pyr-OH, versus the alternative strategy of in-situ cyclization of an N-terminal glutamine (Gln) residue.
The choice of synthetic strategy has significant implications for the purity, yield, and ultimately, the performance and stability of the final peptide product. This guide presents a data-driven comparison to inform the selection of the most suitable method for your research and development needs.
Synthetic Strategies: A Head-to-Head Comparison
The two primary methods for producing N-terminal pGlu peptides are the direct incorporation of a protected pGlu residue during solid-phase peptide synthesis (SPPS) and the post-synthetic or in-situ cyclization of an N-terminal glutamine residue.
1. The Controlled Approach: Direct Incorporation of this compound
This strategy involves using a pre-formed, Nα-protected pyroglutamic acid derivative, such as this compound, as the final amino acid to be coupled in a Boc-based SPPS workflow. This method offers a high degree of control over the synthesis.[1][2]
2. The In-Situ Cyclization Approach
This method relies on the natural propensity of an N-terminal glutamine residue to undergo intramolecular cyclization to form pyroglutamic acid.[1][2] This cyclization can occur spontaneously under various conditions, including during the final cleavage and deprotection steps of peptide synthesis, or it can be induced post-synthesis.[1][3]
Quantitative Comparison of Synthetic Outcomes
The choice of synthetic route directly impacts the efficiency of the synthesis and the quality of the crude peptide product. The following table summarizes the key differences between the two approaches.
| Parameter | Direct Incorporation (with this compound) | In-Situ Cyclization of Glutamine |
| Control & Reproducibility | High and predictable[1] | Low to moderate, often variable[1] |
| Yield of pGlu Peptide | High[1] | Variable and often incomplete[1] |
| Purity of Final Product | High, with minimal side products[1] | Heterogeneous mixture requiring extensive purification[1] |
| Synthesis Time | Standard SPPS coupling time[1] | Can require extended incubation for cyclization[1] |
| Cost of Starting Material | Higher initial cost for this compound[1] | Lower initial cost for Boc-Gln(Trt)-OH[2] |
| Risk of Side Reactions | Lower risk of cyclization-related side products[2] | Higher risk of incomplete cyclization and other side reactions[2] |
The Impact of Synthesis Strategy on Peptide Stability
The N-terminal pyroglutamyl residue is known to enhance peptide stability by blocking the action of exopeptidases.[][5][6][7] Therefore, peptides with a pGlu N-terminus, regardless of the synthetic method, are generally more stable in biological fluids compared to their counterparts with a free N-terminal Gln or other amino acids.
Examples of Pyroglutamyl Peptide Stability:
Naturally occurring and synthetic peptides containing a pyroglutamyl N-terminus exhibit enhanced stability. For instance:
-
Thyrotropin-Releasing Hormone (TRH) (pGlu-His-Pro-NH2) is a well-known pyroglutamyl peptide.[8] While it is still subject to degradation by specific enzymes, its cyclic N-terminus contributes to its biological activity.[2] A study on TRH and a more potent analog, methyl-TRH, found their plasma half-disappearance times to be 6.2 minutes and 11.5 minutes, respectively, with the slower clearance of the analog attributed to increased resistance to serum enzymes.[1]
-
Gonadotropin-Releasing Hormone (GnRH) and its analogs, which also feature an N-terminal pyroglutamyl residue, have a short half-life in plasma (around 2-4 minutes for the native hormone), but modifications to the peptide backbone in synthetic analogs can significantly extend this.[9] For example, the GnRH agonist buserelin has a half-life of approximately 80 minutes after a high-dose injection.[10]
Experimental Protocols
To facilitate a direct comparison of peptide stability, the following detailed experimental protocols for peptide synthesis and plasma stability assessment are provided.
Protocol 1: Synthesis of a Pyroglutamyl Peptide using this compound
This protocol outlines the direct coupling of this compound as the final amino acid in a Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., HF or trifluoromethanesulfonic acid with appropriate scavengers)
-
Diethyl ether
Procedure:
-
Resin Preparation: Start with the fully assembled peptide-resin, ensuring the N-terminal amino group is deprotected.
-
Neutralization: Wash the peptide-resin with DCM, followed by neutralization of the N-terminal amine salt with a 5-10% solution of DIEA in DCM.[1]
-
Coupling: Dissolve this compound and a coupling agent (e.g., HBTU) in DMF. Add this solution to the neutralized peptide-resin, followed by the addition of DIEA to initiate the coupling reaction. Allow the reaction to proceed for the standard coupling time.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Final Deprotection and Cleavage: Perform the final deprotection of the Boc group and cleave the peptide from the resin using a strong acid cocktail.[1]
-
Purification: Precipitate the crude peptide with cold diethyl ether, dissolve it in an appropriate solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis via In-Situ Cyclization of N-Terminal Glutamine
This protocol describes the synthesis of a peptide with an N-terminal glutamine, followed by induced cyclization to form the pyroglutamyl peptide.
Materials:
-
Boc-Gln(Trt)-OH
-
Standard Boc-SPPS reagents
-
Cleavage cocktail (e.g., TFA with scavengers)
-
Acidic or slightly basic buffer (e.g., pH 4-5 or pH 8)
-
RP-HPLC system for purification
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard Boc-SPPS, with Boc-Gln(Trt)-OH as the N-terminal amino acid.[1]
-
N-terminal Deprotection: After the final coupling step, deprotect the N-terminal Boc group to expose the free amine of the glutamine residue.[1]
-
Cleavage from Resin: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail.[1]
-
Initial Purification: Purify the crude Gln-peptide by RP-HPLC to remove synthesis-related impurities.
-
Forced Cyclization: Dissolve the purified Gln-peptide in an acidic or slightly basic buffer and incubate at an elevated temperature (e.g., 37-50°C) for several hours to days.[1] Monitor the conversion to the pGlu-peptide by analytical HPLC or mass spectrometry.[1]
-
Final Purification: Once the desired level of cyclization is achieved, re-purify the peptide mixture by RP-HPLC to isolate the final pGlu-peptide.[1]
Protocol 3: Comparative In Vitro Plasma Stability Assay
This protocol outlines a method to compare the stability of the pyroglutamyl peptides synthesized by the different methods in human plasma.
Materials:
-
Purified pyroglutamyl peptides
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related peptide)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Dilute the test peptides to a final concentration of 10 µM in a mixture of human plasma and PBS (1:1 v/v).[11] Incubate the solutions at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of cold acetonitrile containing 0.1% TFA and the internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide at each time point. The separation can be performed on a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the synthetic workflows and the rationale for choosing a particular strategy.
Caption: Decision workflow for selecting a pGlu-peptide synthesis strategy.
Caption: Comparative workflows for pGlu-peptide synthesis.
Conclusion
The synthesis of peptides with an N-terminal pyroglutamic acid residue is a valuable strategy for enhancing their stability against enzymatic degradation. While the in-situ cyclization of an N-terminal glutamine residue is a feasible approach, the direct incorporation of this compound during solid-phase peptide synthesis offers superior control, leading to higher purity, greater yield, and more reproducible outcomes. For research and drug development applications where a well-defined and homogeneous product is critical, the use of a pre-formed pyroglutamic acid building block like this compound is the recommended strategy. The higher initial cost of this specialized amino acid is often offset by the reduced need for extensive purification and the greater reliability of the final product's performance.
References
- 1. Plasma clearance and plasma half-disappearance time of exogenous thyrotropin-releasing hormone and pyroglutamyl-N3im-methyl-histidyl prolineamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of the thyrotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Thyrotropin-releasing hormone | 24305-27-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the N-Terminus: A Comparative Guide to the Quantitative Analysis of Pyroglutamic Acid in Synthetic Peptides
For researchers, scientists, and drug development professionals, the formation of pyroglutamic acid (pGlu) at the N-terminus of synthetic peptides is a critical quality attribute that demands accurate quantification. This modification, arising from the cyclization of N-terminal glutamine or glutamic acid residues, can impact a peptide's efficacy, stability, and manufacturability. This guide provides a comprehensive comparison of the primary analytical techniques used for pGlu quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research and development needs.
The presence of pGlu can block N-terminal sequencing by traditional methods like Edman degradation, and it can alter the peptide's overall charge and conformation, potentially affecting its biological activity.[1][2] Therefore, robust analytical methods are essential for monitoring and controlling pGlu levels in synthetic peptides. The most commonly employed techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often coupled with enzymatic digestion, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and susceptibility to analytical artifacts.
Comparative Analysis of Quantitative Methods
The choice of an analytical method for pGlu quantification is often a balance between the required sensitivity, the complexity of the peptide, and the potential for analytical interferences. The following table summarizes the key quantitative performance parameters of the three leading techniques.
| Parameter | Enzymatic Cleavage - RP-HPLC | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Indirect; Enzymatic removal of pGlu followed by quantification of the newly formed N-terminus or the released pGlu. | Direct; Separation by chromatography and detection by mass-to-charge ratio. | Direct; Quantification based on the integral of specific pGlu proton signals relative to an internal standard. |
| Specificity | High, dependent on enzyme specificity. | Very High; based on mass fragmentation patterns. | Very High; based on unique chemical shifts. |
| Sensitivity | Moderate. | High; LLOQ reported at 10 ng/mL in cell culture media and 50 ng/mL in rat plasma.[3] | Low to Moderate; mg/L concentrations are typically required.[4] |
| Key Advantage | Circumvents the issue of co-elution with the native peptide. | High sensitivity and specificity, suitable for complex mixtures. | Non-destructive, provides unambiguous structural confirmation.[4] |
| Key Disadvantage | Indirect method, requires specific enzyme and complete digestion. | Prone to in-source cyclization of Gln/Glu to pGlu, leading to overestimation.[1] | Lower sensitivity compared to LC-MS.[5] |
| Primary Application | Quality control of well-characterized peptides. | Broad applicability, from discovery to quality control, especially for impurity profiling. | Structural confirmation and quantification in high-concentration samples. |
The Challenge of Pyroglutamic Acid Formation: An Analytical Hurdle
A significant challenge in the accurate quantification of pGlu, particularly with LC-MS, is the artifactual formation of pGlu from N-terminal glutamine or glutamic acid during the analytical process itself. This in-source cyclization can lead to a significant overestimation of the actual pGlu content in the synthetic peptide sample.[1][6]
Diagram illustrating the analytical challenge of pGlu overestimation.
To mitigate this, several strategies can be employed, including the use of stable isotope-labeled internal standards and the careful optimization of mass spectrometer source conditions to minimize the cyclization reaction.[6]
Experimental Workflows
Enzymatic Cleavage followed by RP-HPLC
This method relies on the high specificity of the enzyme pyroglutamate aminopeptidase (PGAP), which selectively removes the N-terminal pGlu residue.[7] The resulting peptide with a newly exposed N-terminus can then be quantified by RP-HPLC.
Workflow for pGlu analysis by enzymatic cleavage and HPLC.
LC-MS/MS Analysis
LC-MS/MS offers a direct and highly sensitive approach for pGlu quantification. The peptide mixture is first separated by liquid chromatography, and the eluted peptides are then ionized and analyzed by a mass spectrometer.
Workflow for direct pGlu quantification by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of pGlu by Enzymatic Cleavage and RP-HPLC
This protocol is adapted from the method described for the analysis of bioactive peptides.[7]
-
Enzyme Solution Preparation: Prepare a solution of thermostable pyroglutamate aminopeptidase from Pyrococcus furiosus in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Sample Preparation: Dissolve the synthetic peptide in the same buffer to a final concentration of 0.5 to 1.0 nmol/µL.
-
Enzymatic Reaction: Mix the peptide solution with the enzyme solution. The enzyme-to-substrate ratio should be optimized for the specific peptide. Incubate the mixture at 50 °C for 60 minutes. It is crucial to control the incubation time to avoid potential overestimation.[7]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for the separation of the native and deblocked peptide.
-
Detection: UV at 214 nm or 220 nm.[8]
-
Quantification: Calculate the amount of pGlu-containing peptide based on the peak area of the deblocked peptide in the chromatogram, using a standard curve of a known concentration of the deblocked peptide.
-
Protocol 2: Quantitative Analysis of pGlu by LC-MS/MS
This protocol outlines a general approach for direct pGlu quantification, incorporating measures to address in-source cyclization.[6]
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a known concentration. Include a stable isotope-labeled internal standard corresponding to the peptide of interest if available.
-
LC Separation:
-
Column: C18 core-shell column (e.g., 2.1 mm x 150 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized to separate the pGlu-containing peptide from the native peptide and other impurities.
-
Flow Rate: 200-300 µL/min.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS Parameter Optimization: Optimize the fragmentor voltage and other source parameters to minimize the in-source cyclization of N-terminal Gln or Glu.[6] This can be achieved by analyzing a standard of the native peptide and monitoring the formation of the pGlu variant under different source conditions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for both the pGlu-peptide and the native peptide.
-
-
Quantification: Generate a calibration curve using a reference standard of the pGlu-peptide. Quantify the pGlu-peptide in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Protocol 3: Quantitative Analysis of pGlu by NMR Spectroscopy
This protocol is based on the principles of quantitative NMR (qNMR) for the analysis of proteins and peptides.[5]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the synthetic peptide in a suitable deuterated solvent (e.g., D₂O or a denaturing buffer in D₂O to ensure random coil conformation).[4]
-
Add a known amount of a certified internal standard (e.g., maleic acid, DSS) that has signals in a clear region of the spectrum.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard 1D proton NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest and the standard) to allow for complete magnetization recovery and accurate integration.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic proton signals of the pGlu residue. These signals have unique chemical shifts that distinguish them from other amino acid residues.[4]
-
Integrate the well-resolved pGlu signal and a signal from the internal standard.
-
Calculate the concentration of the pGlu-containing peptide using the following formula:
-
Concentration_pGlu = (Integral_pGlu / N_protons_pGlu) * (N_protons_std / Integral_std) * (Concentration_std) where N_protons is the number of protons giving rise to the integrated signal.
-
-
Conclusion
The quantitative analysis of pyroglutamic acid in synthetic peptides is a critical aspect of quality control in research and drug development. While RP-HPLC following enzymatic digestion provides a reliable and accessible method, it is an indirect measurement. NMR spectroscopy offers unambiguous identification but with lower sensitivity. LC-MS/MS stands out for its high sensitivity and specificity, making it a powerful tool for pGlu quantification. However, users must be vigilant about the potential for in-source cyclization and implement appropriate mitigation strategies. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the nature of the peptide, the required level of sensitivity, and the availability of instrumentation. By understanding the strengths and weaknesses of each technique and following robust experimental protocols, researchers can ensure the accurate and reliable quantification of pyroglutamic acid in their synthetic peptide products.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 2. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Boc-Pyr-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-tert-Butoxycarbonyl-L-pyroglutamic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-Pyr-OH (N-tert-Butoxycarbonyl-L-pyroglutamic acid) are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, reinforcing a culture of safety and compliance within your institution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety information, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter. |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[4]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-L-pyroglutamic acid".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols (e.g., irritant) as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with accurate information about the composition of the waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled waste container.
-
For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container.
Ensure the spill area is well-ventilated and decontaminated after cleanup.
Regulatory Context
The disposal of chemical waste in laboratories is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. These regulations mandate proper waste identification, segregation, containerization, and disposal by licensed facilities to protect human health and the environment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Pyr-OH
Essential Safety and Handling Guide for Boc-Pyr-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-N-Boc-2-pyrrolidone-5-carboxylic acid (this compound), ensuring a secure laboratory environment and procedural clarity.
Chemical Identifier:
-
Name: (S)-N-Boc-2-pyrrolidone-5-carboxylic acid
-
Abbreviation: this compound
-
CAS Number: 53100-44-0
Hazard Identification: this compound is classified as a hazardous substance with the following risk statements[1][2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Wash and dry hands thoroughly after handling.[4] |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn to prevent eye contact. A face shield may be required if there is a risk of splashing.[4] |
| Skin and Body Protection | Protective Clothing | Lab coat or other suitable protective clothing to prevent skin contact.[4][5] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If dust or aerosols are generated, a dust respirator should be used.[4][5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Experimental Protocol: Safe Handling
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[4]
-
Pre-Handling Check: Before use, inspect the container for any damage. Ensure all necessary PPE is correctly donned.
-
Dispensing: Avoid generating dust when handling the solid compound. Use appropriate tools, such as a spatula, for transferring the substance.[5]
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] Recommended storage is often refrigerated (2-8°C).[5]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[4][5]
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[4][6]
-
Disposal Route: The container should be sent to an approved waste disposal plant.[4] Do not dispose of it in general trash or down the drain.[6]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
